Alocrest
Beschreibung
Historical Context of Vinorelbine within Vinca (B1221190) Alkaloid Research
The story of the vinca alkaloids begins in the 1950s with the investigation of the Madagascar periwinkle plant, Catharanthus roseus. nih.gov Initially, researchers were exploring its traditional use for diabetes, but instead discovered its potent cytotoxic effects. cdnsciencepub.comutppublishing.com This serendipitous finding led to the isolation of the first-generation, naturally occurring vinca alkaloids, most notably vinblastine (B1199706) and vincristine. cdnsciencepub.comwikipedia.org These compounds were among the earliest plant-derived agents to be used clinically against cancer and established a new class of chemotherapeutics known as "spindle poisons" or anti-mitotic agents. nih.govutppublishing.com
Following the clinical success of vinblastine and vincristine, research efforts were directed towards creating new derivatives with an improved therapeutic profile. This led to the development of second-generation semi-synthetic derivatives, including vindesine and, most significantly, vinorelbine. nih.govwikipedia.org Vinorelbine was invented in the 1980s by pharmacist Pierre Potier and his team in France, representing a deliberate effort to rationally design a vinca alkaloid with enhanced efficacy and reduced toxicity compared to its natural predecessors. nih.gov
Evolution of Vinorelbine as a Semi-Synthetic Vinca Alkaloid
Vinorelbine is not found in nature; it is a semi-synthetic compound derived from the natural vinca alkaloids catharanthine (B190766) and vindoline (B23647), which are extracted from C. roseus. nih.govcreative-biolabs.com Its development was a key step in the evolution of this drug class, focusing on structural modification to optimize its pharmacological properties.
The defining structural difference between vinorelbine and its parent compound, vinblastine, lies in the catharanthine (or velbanamine) moiety of the molecule. nih.govliposomes.ca Specifically, vinorelbine features an eight-membered ring in this part of the structure, whereas natural vinca alkaloids like vinblastine possess a nine-membered ring. creative-biolabs.com This modification makes vinorelbine a 5'-nor-anhydrovinblastine. liposomes.canih.gov The primary goal of this chemical alteration was to create a compound with greater affinity for mitotic microtubules and less interaction with axonal microtubules, the latter being associated with the dose-limiting neurotoxicity of earlier vinca alkaloids. creative-biolabs.comnih.govnih.gov
| Compound | Generation | Origin | Key Structural Feature (Catharanthine Moiety) |
|---|---|---|---|
| Vinblastine | First | Natural | Nine-membered ring |
| Vincristine | First | Natural | Nine-membered ring (differs from Vinblastine by a formyl group on the vindoline nitrogen) |
| Vinorelbine | Second/Third | Semi-synthetic | Eight-membered ring |
Positioning of Vinorelbine in Preclinical Oncology Research Paradigms
In preclinical research, vinorelbine is classified as a cell cycle-specific cytotoxic agent that targets microtubules. wikipedia.orgnih.gov Its mechanism of action is fundamentally different from that of taxanes, another major class of anti-microtubule agents. While taxanes work by preventing the disassembly of microtubules, vinorelbine and other vinca alkaloids prevent their assembly. wikipedia.org
The primary mechanism involves vinorelbine binding to the tubulin protein, inhibiting its polymerization into functional microtubules. nih.govwikipedia.org This disruption of microtubule dynamics is particularly consequential during cell division (mitosis), as it prevents the formation of a proper mitotic spindle. youtube.com Without a functional spindle, chromosomes cannot be segregated correctly, leading to an arrest of the cell cycle in the metaphase (M-phase) stage, which ultimately triggers programmed cell death (apoptosis). wikipedia.orgnih.gov
A crucial finding from preclinical studies was vinorelbine's relative selectivity. Research demonstrated that vinorelbine has a potent inhibitory effect on mitotic microtubule polymerization. nih.gov However, its activity against axonal microtubules is lower, requiring higher concentrations to cause an effect compared to vinblastine and vincristine. nih.govnih.gov This differential activity is believed to be the basis for vinorelbine's reduced neurotoxicity in preclinical animal models. creative-biolabs.comnih.govnih.gov Preclinical studies also showed that vinorelbine possessed a broad spectrum of antitumoral activity against various murine tumors and human tumor xenografts. nih.govnih.gov
| Target | Mechanism of Action | Cellular Outcome | Key Preclinical Finding |
|---|---|---|---|
| Mitotic Microtubules | Inhibits tubulin polymerization | Mitotic arrest at metaphase, leading to apoptosis | High inhibitory activity |
| Axonal Microtubules | Lower inhibitory activity on tubulin polymerization | Less disruption of neuronal structure and function | Lower potential for neurotoxicity compared to first-generation vinca alkaloids |
Overview of Key Research Areas for Vinorelbine
Academic and clinical research on vinorelbine has explored its utility across a range of cancers. The most established areas of study, which led to its regulatory approvals, are in non-small cell lung cancer (NSCLC) and metastatic breast cancer. nih.govnih.gov
Beyond these primary indications, research has investigated its activity in other malignancies, including:
Advanced ovarian cancer nih.gov
Hodgkin's disease nih.gov
Squamous cell head and neck cancer nih.gov
Malignant pleural mesothelioma
More recent and emerging paradigms in oncology research are exploring novel applications and mechanisms of vinorelbine. These contemporary research areas include:
Metronomic Chemotherapy: This involves administering the drug at lower, more frequent doses. Studies are investigating this approach to leverage potential anti-angiogenic effects and improve tolerability. nih.govspandidos-publications.com
Antibody-Drug Conjugates (ADCs): Due to its high cytotoxicity, vinorelbine is being explored as a potential payload for ADCs. creative-biolabs.com This strategy aims to use monoclonal antibodies to deliver the potent cytotoxic agent directly to tumor cells, thereby increasing efficacy and minimizing systemic exposure. creative-biolabs.com
Combination Therapies: Research continues to evaluate vinorelbine in combination with other cytotoxic agents like cisplatin (B142131) and fluorouracil, as well as with targeted therapies and immunotherapy. nih.govspandidos-publications.com
Molecular Mechanisms of Action: Modern studies are delving deeper into its cellular effects, including how it may kill cells independently of mitotic arrest and its potential to more effectively target cells with specific genetic profiles, such as those with mutations in the APC tumor suppressor gene. researchgate.netdntb.gov.ua
Structure
2D Structure
Eigenschaften
Key on ui mechanism of action |
Vinca alkaloids are structurally similar compounds composed of two multi-ringed units, _vindoline_, and _catharanthine_. _Vinorelbine tartrate_ is a vinca alkaloid in which the catharanthine component is the target of structural modification,. This structural modification contributes to unique pharmacologic properties.The antitumor activity of vinorelbine tartrate is believed to be owed to the inhibition of mitosis at metaphase via its interaction with tubulin. Vinorelbine is a mitotic spindle poison that interferes with chromosomal segregation during mitosis, also known as cell division. It pauses cells at the _G2/M_ phases, when present at concentrations close to the half maximal inhibitory concentration (IC50). Microtubules, which are derived from polymers of tubulin, are the main target of vinorelbine. The chemical modification used to produce vinorelbine allows for the opening of the eight-member catharanthine ring with the formation of both a covalent and reversible bond with tubulin. The relative contribution of different microtubule-associated proteins in the production of tubulin vary between neural tissue and proliferating cells and this has important functional implications. The ability of vinorelbine to bind specifically to mitotic rather than other microtubules has been shown and may suggest that neurotoxicity is less likely to be a problem than with the molecular mechanism of action. As with other anti-microtubule agents, vinorelbine is known to contribute apoptosis in malignant cells. The exact mechanisms by which this process occurs are complex and many details are yet to be elucidated. The disarray of the microtubule structure has a number of effects, including the induction of tumor suppressor gene _p53_ and activation/inactivation of a number of protein kinases involved in essential signaling pathways, including _p21 WAF1/CIP1_ and _Ras/Raf_, _PKC/PKA_. These molecular changes lead to phosphorylation and consequently inactivation of the apoptosis inhibitor _Bcl2_. This, in turn, results in a decrease in the formation of heterodimers between _Bcl2_ and the pro-apoptotic gene _BAX_, stimulating the sequence of cell apoptosis. Vinorelbine tartrate also possibly interferes with amino acid, cyclic AMP and glutathione metabolism, calmodulin-dependent Ca++-transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis. Vinorelbine is an antimicrotubule antineoplastic agent. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They form an essential part of the mitotic spindle, participate in intracellular transport, and contribute to the cell's shape, rigidity, and motility. Vinorelbine and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the spindle microtubules. The formation of vinorelbine-tubulin complexes prevents the polymerization of the tubulin subunits into microtubules and induces depolymerization of microtubules resulting in inhibition of microtubule assembly and cellular metaphase arrest. In addition to the antineoplastic effects of antimicrotubule activity, vinca alkaloids interfere with the microtubule-mediated movement of neurotransmitter substances along neuronal axons resulting in dose-limiting neurotoxicity. Like other vinca alkaloids, vinorelbine reportedly also interferes with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca2+-transport ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis. Vinflunine blocks mitosis at the metaphase/anaphase transition, leading to apoptosis. The mechanism of the mitotic block is not known. On the basis of results with purified microtubules and in living interphase cells, /investigators/ hypothesized that it involves suppression of spindle microtubule dynamics. The effects of the three Vinca alkaloids on dynamics of centromeres and spindle kinetochore-microtubules /were measured/ by a novel approach involving quantitative time-lapse confocal microscopy in living mitotic human U2OS cells. Green fluorescent protein-labeled centromere-binding protein B was used to mark centromeres and kinetochore-microtubule plus ends. In controls, pairs of centromeres on sister chromatids alternated under tension between increasing and decreasing separation (stretching and relaxing). All three of the Vinca alkaloids suppressed centromere dynamics similarly at concentrations that block mitosis. At concentrations approximating the IC(50)s for mitotic accumulation (18.8 nM vinflunine, 7.3 nM vinorelbine, and 6.1 nM vinblastine), centromere dynamicity decreased by 44%, 25%, and 26%, respectively, and the time centromeres spent in a paused state increased by 63%, 52%, and 36%, respectively. Centromere relaxation rates, stretching durations, and transition frequencies all decreased. Thus all three of the drugs decreased the normal microtubule-dependent spindle tension at the centromeres/kinetochores, thereby preventing the signal for mitotic checkpoint passage. The strong correlation between suppression of kinetochore-microtubule dynamics and mitotic block indicates that the primary mechanism by which the Vinca alkaloids block mitosis is suppression of spindle microtubule dynamics. |
|---|---|
CAS-Nummer |
71486-22-1 |
Molekularformel |
C45H54N4O8 |
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28?,37-,38+,39+,42+,43+,44-,45-/m0/s1 |
InChI-Schlüssel |
GBABOYUKABKIAF-BXZSYHTRSA-N |
Verunreinigungen |
methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate |
Isomerische SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Kanonische SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
melting_point |
181-183 |
Andere CAS-Nummern |
71486-22-1 |
Physikalische Beschreibung |
Solid |
Haltbarkeit |
Unopened vials of vinorelbine tartrate injection are stable at temperatures up to 25 °C for up to 72 hours. Vinorelbine tartrate injection should not be frozen. |
Löslichkeit |
White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/ |
Synonyme |
5' Nor anhydrovinblastine 5'-nor-anhydrovinblastine KW 2307 KW-2307 KW2307 Navelbine vinorelbine vinorelbine tartrate |
Herkunft des Produkts |
United States |
Molecular and Cellular Mechanism of Action Research
Elucidation of Tubulin Interaction and Microtubule Dynamics Modulation
Vinorelbine's interaction with tubulin, the protein subunit of microtubules, is central to its mechanism. nih.gov
Specific Binding Sites on Tubulin and Affinity Studies
Vinorelbine binds to β-tubulin subunits at the Vinca-binding domain, located near the positive end of microtubules. nih.govingentaconnect.com This binding site is situated at the longitudinal interface between two tubulin heterodimers, close to the exchangeable GTP-binding site. nih.govuah.es Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed specific binding sites for vinorelbine on the alpha/beta-tubulin dimer. nih.gov The binding of vinorelbine to soluble tubulin is rapid and reversible, inducing a conformational change that increases tubulin's affinity for itself, which is significant for microtubule stabilization kinetics. nih.govingentaconnect.com
Impact on Microtubule Polymerization and Depolymerization Kinetics
Vinorelbine primarily inhibits the polymerization of purified microtubule protein into microtubules. aacrjournals.orgnih.govmims.com At relatively high concentrations (micromolar levels), vinorelbine inhibits microtubule polymerization in reconstituted systems and in cells. aacrjournals.org The concentration at which polymerization is inhibited by 50% (IC50) for vinorelbine is reported to be 0.80 μm. aacrjournals.org
At lower concentrations, vinorelbine significantly reduces the rate of microtubule dynamics, including both lengthening (growth) and shortening. nih.govingentaconnect.com It slows the microtubule growth rate by 29–32% and increases the mean duration of a growth event. aacrjournals.org Interestingly, while it greatly reduces the duration of shortening by 30–36%, it has little effect on the shortening rate itself. aacrjournals.org This contrasts with vinblastine (B1199706), which reduces both growth and shortening rates. aacrjournals.org
The effects of vinorelbine on microtubule dynamic instability parameters are summarized in the table below:
| Parameter | Control (μm/min or min) | Vinorelbine (0.4 μm) | Change (%) | Source |
| Growth Rate | 0.49 ± 0.04 | 0.34 ± 0.01 | -30.6% | aacrjournals.org |
| Growth Duration | 1.7 ± 0.2 | 2.6 ± 0.3 | +52.9% | aacrjournals.org |
| Percentage of Time Growing | 71% | 82% | +15.5% | aacrjournals.org |
| Shortening Duration | 0.27 ± 0.05 | 0.17 ± 0.02 | -37.0% | aacrjournals.org |
| Catastrophe Frequency | Unchanged | Unchanged | - | aacrjournals.org |
| Rescue Frequency | - | Increased by 60% | +60% | aacrjournals.org |
Effects on Microtubule Stability and Spindle Formation
Vinorelbine, as a microtubule-destabilizing agent, stimulates microtubule depolymerization and destruction of the mitotic spindle at high concentrations. nih.govingentaconnect.com At lower concentrations, it can still block mitotic progression. nih.govingentaconnect.com The rapid and reversible binding of vinorelbine to soluble tubulin induces a conformational change that enhances tubulin's self-affinity, playing a crucial role in microtubule stabilization kinetics. nih.gov This binding significantly reduces the rate of microtubule dynamics, which is important for proper assembly of the mitotic spindle. nih.govingentaconnect.com Consequently, chromosomes at the spindle poles are unable to progress to the spindle equator. nih.govingentaconnect.com
Vinorelbine's action leads to the loss of normal microtubule function, which can result in cell death following prolonged mitotic arrest. nih.gov It also induces the formation of tubulin paracrystals, a characteristic shared with other Vinca (B1221190) alkaloids. aacrjournals.orgnih.gov
Research on Vinorelbine's Preferential Binding to Mitotic Microtubules
A key characteristic of vinorelbine is its preferential binding to mitotic microtubules compared to axonal microtubules. drugbank.combccancer.bc.cageneesmiddeleninformatiebank.nlhpra.iepatsnap.com This selectivity is believed to contribute to a potentially lower neurotoxicity profile compared to other Vinca alkaloids like vincristine. drugbank.combccancer.bc.caresearchgate.net Studies have shown that toxicity against axonal microtubules typically occurs at significantly higher vinorelbine concentrations (30 to 40 mol/L) than those required for maximal antitumor effect (5 mol/L). cancernetwork.com
Quantitative Analysis of Centromere Dynamics in Response to Vinorelbine
Quantitative time-lapse confocal microscopy studies in living mitotic human U2OS cells have investigated the effects of vinorelbine on centromere dynamics. biocrick.comaacrjournals.orgresearchgate.net Vinorelbine, at concentrations approximating its IC50 for mitotic accumulation (7.3 nM), significantly suppresses centromere dynamics. biocrick.comaacrjournals.orgresearchgate.net
The observed effects on centromere dynamics are summarized in the table below:
| Parameter | Control | Vinorelbine (7.3 nM) | Change (%) | Source |
| Centromere Dynamicity | - | Decreased by 25% | -25% | biocrick.comaacrjournals.orgresearchgate.net |
| Time in Paused State | - | Increased by 52% | +52% | biocrick.comaacrjournals.orgresearchgate.net |
| Relaxation Rates | - | Decreased | - | biocrick.comaacrjournals.org |
| Stretching Durations | - | Decreased | - | biocrick.comaacrjournals.org |
| Transition Frequencies | - | Decreased | - | biocrick.comaacrjournals.org |
This suppression of centromere dynamics, which reflects reduced tension on kinetochores/centromeres due to altered microtubule dynamics, is strongly correlated with vinorelbine's ability to block mitosis and inhibit tumor cell growth. biocrick.comaacrjournals.orgresearchgate.net
Investigations into Cell Cycle Perturbations
Vinorelbine is a cell-cycle-specific agent, primarily acting during the M (mitosis) phase. bccancer.bc.cacancernetwork.com It blocks mitosis at the G2-M phase, leading to cell death either in interphase or at the subsequent mitosis. drugbank.comingentaconnect.comgeneesmiddeleninformatiebank.nlhpra.ie At concentrations close to its half-maximal inhibitory concentration (IC50), vinorelbine pauses cells at the G2/M phases. drugbank.com
Studies have shown that vinorelbine treatment causes a concentration-dependent G2/M phase arrest in various cell lines. nih.govresearchgate.netresearchgate.net For instance, a 100 nM concentration of vinorelbine led to increases in both the G2/M and S-phase fractions in A498 cells, while a 10 nM dose caused significant G2/M arrest in 786-O cells. nih.gov This G2/M arrest can be attenuated under severe hypoxic conditions, which can shift cells into the G1 phase, making them less sensitive to vinorelbine. spandidos-publications.com
The cell cycle effects of vinorelbine are crucial to its antitumour activity, as the disruption of microtubule dynamics during mitosis prevents proper chromosomal segregation. drugbank.comnih.gov
Pathways of Apoptosis and Programmed Cell Death
Apoptosis Independent of Mitotic Arrest Research
Vinorelbine demonstrates the capacity to induce apoptosis in cancer cells independently of a prolonged mitotic arrest, a mechanism distinct from many other microtubule-targeting agents. Studies have shown that vinorelbine can effectively kill cells during interphase. For instance, in U2OS osteosarcoma cells, vinorelbine treatment significantly induced cell death during interphase, in contrast to nocodazole, which primarily caused cell death in mitotic cells (P=0.0001). researchgate.netnih.gov The probability of cell death entry was not influenced by the initial cell cycle stage in vinorelbine-treated cells (P=0.26), suggesting a cell cycle-independent apoptotic pathway. nih.gov
A key mediator of vinorelbine-induced cell death is the pro-apoptotic protein BIM (BCL2L11), which is recruited to mitochondria. researchgate.netnih.govnih.govbiologists.com This recruitment is notably enhanced in cells lacking the Adenomatous Polyposis Coli (APC) tumor suppressor, indicating a selective efficacy in APC-deficient cells. researchgate.netnih.govnih.govbiologists.com Furthermore, while depletion of p53 can reduce cellular sensitivity to vinorelbine, this effect is observed only in the presence of wild-type APC, highlighting the interplay between p53 and APC status in mediating vinorelbine's apoptotic effects. researchgate.netnih.govnih.govbiologists.com
Table 1: Vinorelbine's Apoptosis Induction (Interphase vs. Mitosis)
| Treatment | Cell Cycle Stage of Death | Statistical Significance (vs. Nocodazole) | Key Mediator |
| Vinorelbine | Interphase | P=0.0001 | BIM (BCL2L11) |
| Nocodazole | Mitotic | P=0.002 | Not specified |
Enhancement of Apoptosis by Combination Agents (e.g., TRAIL)
Vinorelbine's apoptotic effects can be significantly enhanced when combined with other therapeutic agents, particularly TNF-related apoptosis-inducing ligand (TRAIL). Preclinical studies in non-small cell lung cancer (NSCLC) cell lines (e.g., A549) and in vivo models demonstrated that the combination of TRAIL and vinorelbine resulted in a more potent antitumor effect and induced more severe apoptosis in tumor tissue compared to either agent alone (P<0.05). nih.govspandidos-publications.comresearchgate.net This synergistic effect is mediated by the upregulation of key proteins in the mitochondrial apoptotic pathway, such as Bax and caspase-3 (P<0.01 for combination vs. single agents). nih.govspandidos-publications.comresearchgate.net Concurrently, the anti-apoptotic protein Bcl-2 mRNA levels were downregulated, while Bax mRNA levels were upregulated in the combination group. nih.govresearchgate.net
Beyond TRAIL, vinorelbine has shown synergistic apoptotic enhancement with other compounds. For instance, low concentrations (1 nM) of paclitaxel (B517696) in combination with vinorelbine led to enhanced cell killing by apoptosis (P<0.05) in human lung adenocarcinoma A-549 cells. nih.gov In hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) models, the combination of vinorelbine with sorafenib (B1663141) significantly enhanced apoptosis, evidenced by increased expression of cleaved PARP. mdpi.com Furthermore, vinorelbine combined with oxaliplatin (B1677828) demonstrated synergistic effects in inducing apoptosis in NSCLC cells, acting via the PI3K/AKT/ABCG2 axis. phcog.com Meperidine has also been shown to increase the apoptotic effect of vinorelbine in the HL-60 acute promyelocytic leukemia cell line. longdom.org
Table 2: Apoptosis Enhancement by Vinorelbine Combinations
| Combination Agent | Cell Line/Model | Observed Effect on Apoptosis | Key Molecular Changes |
| TRAIL | A549 (NSCLC) | More potent apoptosis (P<0.01 early apoptosis) nih.gov | Upregulation of Bax, Caspase-3; Downregulation of Bcl-2 mRNA nih.govresearchgate.net |
| Paclitaxel | A-549 (Lung Adenocarcinoma) | Enhanced cell killing (P<0.05) nih.gov | Not specified for this combination |
| Sorafenib | HCC PDX models | Enhanced induction (increased cleaved PARP) mdpi.com | Increased cleaved PARP mdpi.com |
| Oxaliplatin | NSCLC cells | Synergistic induction phcog.com | Via PI3K/AKT/ABCG2 axis phcog.com |
| Meperidine | HL-60 (APL) | Increased apoptotic effect longdom.org | Decreased Bcl-2, increased Caspase-3 activation longdom.org |
Other Investigated Cellular Effects
Modulation of Autophagy Pathways
Autophagy, a cellular recycling process, plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. Research indicates that autophagy can be an induced mechanism in metastatic cancer cells to evade death from various stresses, including chemotherapy. researchgate.netnih.gov Studies have investigated how vinorelbine modulates autophagy pathways and its impact on drug sensitivity. For instance, in lung adenocarcinoma cells (AS2 and A549), it was found that autophagy regulates vinorelbine sensitivity through its influence on continued Keap1-mediated reactive oxygen species (ROS) generation. researchgate.netnih.gov
The effect of vinorelbine on autophagy can be context-dependent. In Huh7.5.1 cells, vinorelbine induced cytotoxic autophagy, whereas in HA22T cells, it led to cytoprotective autophagy. oncotarget.com This suggests that the outcome of autophagy modulation by vinorelbine can vary based on the specific cancer cell type and its metabolic characteristics. Furthermore, in breast cancer cells (MDA-MB-231 and BT-549), exposure to a metronomic combination of 5-fluorouracil (B62378) and vinorelbine induced the expression of autophagy markers, such as LC3A/B. oncotarget.com These findings underscore the intricate relationship between vinorelbine, autophagy, and cellular responses in different cancer contexts.
Senescence Induction Studies
Cellular senescence is characterized as a stable state of cell cycle arrest, where cells cease dividing but remain metabolically active. Inducing tumor cells into a senescent state is considered a potential barrier to tumor development. mdpi.comfrontiersin.org Vinorelbine has been identified among several anticancer drugs capable of mediating therapy-induced senescence (TIS). oncotarget.comoup.com
Preclinical studies have provided evidence for vinorelbine's role in senescence induction. For example, in breast cancer cell lines MDA-MB-231 and BT-549, treatment with a metronomic combination of 5-fluorouracil and vinorelbine resulted in increased activity of senescence-associated β-galactosidase (SA-β-gal), a widely recognized biomarker for cellular senescence. oncotarget.com Senescent cells typically exhibit distinct morphological changes, including an increase in cellular volume and a flattened appearance. nih.gov These studies suggest that vinorelbine, particularly in combination regimens, can contribute to the induction of a senescent phenotype in cancer cells, thereby potentially limiting their proliferative capacity.
Preclinical Research on Angiogenesis Inhibition
Vinorelbine has demonstrated significant anti-angiogenic effects in various preclinical models. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Metronomic chemotherapy, involving the protracted administration of low, sub-toxic doses of chemotherapy, is a strategy often employed to primarily target tumor angiogenesis. spandidos-publications.comaacrjournals.org
In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that metronomic concentrations of vinorelbine (e.g., 10 nM) inhibited critical steps of the angiogenic process, including endothelial cell proliferation, migration, tube formation, and sprouting. spandidos-publications.comnih.gov Notably, these inhibitory effects on migration, tube formation, and sprouting were maintained even under severe hypoxic conditions, although severe hypoxia did reduce vinorelbine's anti-proliferative effect. spandidos-publications.comnih.gov The anti-angiogenic action of vinorelbine is also linked to its pro-apoptotic effects on endothelial cells, as evidenced by a decrease in the anti-apoptotic Bcl-2 protein and the Bcl-2/Bax ratio in normoxia. spandidos-publications.com
In combination therapies, vinorelbine's anti-angiogenic activity is further highlighted. When combined with sorafenib in HCC PDX models, vinorelbine significantly inhibited tumor angiogenesis, leading to notable reductions in microvessel density and blood vessel size. mdpi.com This enhanced anti-angiogenic activity may be partly attributed to the downregulation of the FAK signaling pathway. mdpi.com Similarly, the combination of metronomic vinorelbine with Endostar, an angiogenesis inhibitor, significantly enhanced anti-tumor and anti-angiogenic responses in a xenograft model of human lung cancer, resulting in decreased expression of CD31, VEGF, HIF-1α, and circulating endothelial progenitor cells (CEPs). nih.govresearchgate.net
Table 3: Preclinical Angiogenesis Inhibition by Vinorelbine
| Model/Cell Type | Vinorelbine Concentration (Example) | Anti-Angiogenic Effects Observed | Key Molecular/Cellular Changes |
| HUVECs | 10 nM (Metronomic) | Inhibition of proliferation, migration, tube formation, sprouting spandidos-publications.comnih.gov | Decreased Bcl-2, Bcl-2/Bax ratio (normoxia) spandidos-publications.com |
| HCC PDX models | N/A (Combination w/ Sorafenib) | Reduced microvessel density, blood vessel size mdpi.com | Downregulation of FAK signaling pathway mdpi.com |
| Lung Cancer Xenograft | Metronomic (Combination w/ Endostar) | Decreased CD31, VEGF, HIF-1α, CEPs nih.govresearchgate.net | Inhibition of tumor angiogenesis nih.govresearchgate.net |
Effects on Cell Migration and Invasion in In Vitro Models
Vinorelbine has been shown to modulate cell migration and invasion, critical processes in cancer metastasis, in various in vitro models. In C6 glioma cells, vinorelbine-loaded liposomes demonstrated strong inhibitory effects on both vasculogenic mimicry (VM) channels and cellular migration. tandfonline.com
Studies on non-small cell lung cancer (NSCLC) A549 cells revealed that vinorelbine (20 μM) significantly decreased the relative migration rate of cancer cells. mdpi.com However, the effects can be complex and concentration-dependent. In 4T1 breast cancer cells, low concentrations of vinorelbine combined with cisplatin (B142131) or 5-fluorouracil were observed to suppress apoptosis while stimulating migration and invasion. Conversely, higher concentrations of these combinations inhibited proliferation and promoted apoptosis, migration, and invasion, illustrating a dual-directional pharmacological action. spandidos-publications.com
In transitional cell bladder carcinoma, vinorelbine effectively inhibited the invasiveness and motility of MB-49 cells in a dose-dependent manner, even at non-cytotoxic concentrations. nih.gov Research into vinorelbine-resistant breast cancer cell lines also highlighted diverse responses, with one resistant subline (BC-DS) showing increased migration capability and another (BC-TS) exhibiting reduced migration capability. spandidos-publications.com Furthermore, the combination of vinorelbine with oxaliplatin achieved synergistic effects in suppressing cell migration and invasion in NSCLC cells. phcog.com Vinorelbine treatment has also been reported to decrease tumor cell reattachment and reduce other metastatic phenotypes, such as microtentacles and tumor cell clustering, more profoundly than its effect on tumor cell viability in certain models. researchgate.net
Table 4: Effects of Vinorelbine on Cell Migration and Invasion (In Vitro)
| Cell Line/Model | Vinorelbine Concentration/Context | Observed Effect on Migration/Invasion | Notes |
| C6 Glioma Cells | Liposome-loaded vinorelbine | Strong inhibition of VM channels and migration tandfonline.com | |
| A549 (NSCLC) | 20 μM | Significantly decreased migration rate mdpi.com | |
| 4T1 Breast Cancer Cells | Low concentrations (combination) | Stimulated migration and invasion spandidos-publications.com | Dual-directional effect; higher concentrations promoted migration/invasion spandidos-publications.com |
| MB-49 Bladder Carcinoma | Non-cytotoxic doses | Inhibited invasiveness and motility nih.gov | Dose-dependent inhibition nih.gov |
| Breast Cancer Resistant Sublines | N/A (resistance studies) | Varied: increased (BC-DS) or reduced (BC-TS) migration spandidos-publications.com | Highlights diverse responses spandidos-publications.com |
| NSCLC Cells | Combination with Oxaliplatin | Synergistic suppression of migration and invasion phcog.com | |
| CTCs (various models) | N/A | Decreased reattachment, reduced microtentacles and clustering researchgate.net | More pronounced effect on metastatic phenotypes than cell viability researchgate.net |
Chemical Synthesis and Structural Modification Research
Elucidation of Vinorelbine Chemical Synthesis Pathways
Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid, meaning it is derived from naturally occurring precursors through chemical modification. wikipedia.orgcreative-biolabs.comnih.gov The primary starting materials are catharanthine (B190766) and vindoline (B23647), two monomeric indole (B1671886) alkaloids extracted from the Madagascar periwinkle, Catharanthus roseus. wikipedia.orgthieme-connect.com The synthesis of vinorelbine fundamentally involves the coupling of these two precursors to form a dimeric structure, followed by a key structural rearrangement.
A critical intermediate in the synthesis is α-3',4'-anhydrovinblastine (AVLB), which is formed by the coupling of catharanthine and vindoline. thieme-connect.comresearchgate.netwikipedia.orgnih.gov This coupling can be accomplished through several distinct pathways:
Enzymatic Coupling : Mimicking the natural biosynthetic process, this method utilizes peroxidases, such as horseradish peroxidase (HRP) or the specific C. roseus enzyme CrPrx1, to catalyze the reaction. thieme-connect.comwikipedia.orgacs.org The process involves the oxidation of catharanthine, which then reacts with vindoline to form an iminium intermediate. This intermediate is subsequently reduced to anhydrovinblastine (B1203243). wikipedia.org
Chemical Coupling : Various chemical methods have been developed to achieve this coupling with high efficiency and stereoselectivity.
One common approach is a modified Polonovski reaction. In this method, catharanthine is first oxidized to a reactive N-oxide. In the presence of trifluoroacetic anhydride (B1165640), this enables a nucleophilic attack by vindoline. The resulting iminium intermediate is then reduced, typically with sodium borohydride, to yield anhydrovinblastine. thieme-connect.com
Another biomimetic approach employs an Iron(III)-promoted coupling of the two monomers. nih.gov
A highly efficient method uses a triarylaminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as an oxidant. This reaction, conducted in an aqueous acidic environment, provides anhydrovinblastine in excellent yield with complete control over the stereochemistry at the newly formed C16' position. nih.gov
Once anhydrovinblastine is obtained, it undergoes a crucial transformation to yield vinorelbine. This step involves a skeletal rearrangement that contracts the nine-membered ring of the catharanthine moiety into a more constrained eight-membered ring. creative-biolabs.comacs.org One reported method for this conversion involves a sequential reaction of anhydrovinblastine with N-bromosuccinimide and trifluoroacetic acid, followed by treatment with silver tetrafluoroborate. wikipedia.org An alternative pathway involves oxidation of anhydrovinblastine to its N-oxide using metachloroperbenzoic acid (mCPBA), which then undergoes ring opening and rearrangement with trifluoroacetic anhydride in the presence of water to form vinorelbine. google.com
Other synthetic strategies have also been explored, including starting from different vinca alkaloids like leurosine or vinblastine (B1199706) itself. wikipedia.orggoogle.com For instance, a concise synthesis from leurosine involves its deoxygenation to anhydrovinblastine, which is then converted to vinorelbine. wikipedia.org
| Synthesis Pathway | Key Reagents/Catalysts | Intermediate | Key Transformation |
| Enzymatic Coupling | Peroxidase (e.g., HRP, CrPrx1) | Iminium intermediate | Catharanthine-Vindoline Coupling |
| Modified Polonovski Reaction | Trifluoroacetic anhydride, NaBH₄ | Iminium intermediate | Catharanthine-Vindoline Coupling |
| Radical Cation Promoted Coupling | BAHA, HCl/TFE | - | Diastereoselective Coupling |
| Conversion to Vinorelbine | NBS, TFA, AgBF₄ | Anhydrovinblastine | Ring Contraction |
| Alternative Conversion | mCPBA, TFAA, H₂O | Anhydrovinblastine N-oxide | Ring Contraction |
Structure-Activity Relationship (SAR) Studies of Vinorelbine and Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgimmutoscientific.com For vinorelbine, SAR studies provide critical insights for the rational design of new derivatives with potentially enhanced potency, selectivity, or improved pharmacological properties. immutoscientific.com
Research has shown that modifications to both the vindoline (lower) and catharanthine (upper) portions of the vinorelbine molecule can significantly impact its biological activity.
Modifications on the Vindoline Moiety : The vindoline part of the molecule offers several sites for chemical modification. One study focused on the synthesis and evaluation of a series of 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives. nih.gov The investigation revealed that the methoxycarbonyl group at the C3 position is not essential for activity and can be replaced with various acylamide groups. A key finding from this SAR study was that the size of the substituent on the amide group was a critical determinant of the resulting cytotoxic activity against the A549 human non-small cell lung cancer cell line. nih.gov This highlights the sensitivity of the molecule's activity to steric bulk in this region.
Modifications on the Catharanthine Moiety : The upper, catharanthine-derived portion of the molecule is also a target for modification. It has been reported that alterations in the D' ring of the catharanthine unit can lead to significant changes in the way the molecule interacts with its biological target, tubulin. acs.org
These SAR studies are crucial for guiding the synthesis of new analogues. By systematically altering different parts of the vinorelbine scaffold and assessing the resulting changes in biological activity, researchers can build a comprehensive understanding of the structural requirements for potent anti-tubulin and cytotoxic effects.
| Modification Site | Structural Change | Observed Impact on Activity | Reference |
| C3 (Vindoline) | Replacement of methoxycarbonyl with various acylamide groups | Cytotoxicity is highly dependent on the size of the acylamide substituent. | nih.gov |
| D' Ring (Catharanthine) | Structural modifications | Can induce dramatic changes in tubulin interactions. | acs.org |
Development of Novel Vinorelbine Analogues with Modified Pharmacological Profiles
Building on SAR insights, significant effort has been dedicated to the development of novel vinorelbine analogues with the goal of improving its therapeutic index. mdpi.comnih.gov This involves synthesizing derivatives with modified chemical structures to achieve enhanced antitumor activity or altered pharmacological profiles. nih.gov
One successful strategy involved the creation of 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives. Within this series, a specific compound, designated 7y, demonstrated comparable in vivo antitumor activity to the parent vinorelbine in xenograft models, indicating that this class of analogues holds therapeutic potential. nih.gov
Another approach to creating novel analogues is the modification of the catharanthine skeleton. For example, 14,15-cyclopropanovinorelbine, an analogue containing a fused cyclopropane (B1198618) ring, was synthesized via the ring contraction of its corresponding anhydrovinblastine precursor. mdpi.com The introduction of such rigid structures can significantly alter the conformation and binding properties of the molecule.
Furthermore, the development of hybrid molecules represents another innovative direction. Researchers have successfully coupled vindoline to other pharmacophores, such as the methyl ester of tryptophan, and conjugated these hybrids to carrier peptides like octaarginine to potentially modify their delivery and cellular uptake. mdpi.com The synthesis of fluorinated derivatives of catharanthine and vindoline has also been explored, with some of these novel compounds showing promising antitumor activity. mdpi.com
The overarching goal of these synthetic endeavors is to generate new chemical entities based on the vinorelbine scaffold that exhibit superior performance as anticancer agents, either through increased potency against cancer cells or a more favorable toxicity profile. acs.org
Impact of Specific Structural Modifications (e.g., Eight-Membered Catharanthine Ring)
The defining structural feature that differentiates vinorelbine from its natural congeners, vinblastine and vincristine, is the contraction of the catharanthine ring system. acs.org In vinorelbine, the catharanthine (also known as the velbenamine) moiety contains an eight-membered ring, whereas in the naturally occurring alkaloids, it is a nine-membered ring. creative-biolabs.com This one-atom difference, a direct result of the semi-synthetic rearrangement of the anhydrovinblastine intermediate, has profound consequences for the molecule's pharmacological properties. acs.org
This structural modification significantly alters how vinorelbine interacts with its cellular target, tubulin. The chemical change allows for the opening of the eight-membered ring, which facilitates the formation of both covalent and reversible bonds with tubulin subunits. nih.gov This distinct binding mechanism is believed to be a key contributor to vinorelbine's unique activity profile.
A critical outcome of this structural change is an increased selectivity for mitotic microtubules over axonal microtubules. nih.gov While all vinca alkaloids disrupt microtubule function, leading to cell cycle arrest, interference with axonal microtubules is a primary cause of the dose-limiting neurotoxicity associated with this class of drugs. nih.gov Vinorelbine requires higher concentrations to affect axonal microtubules compared to vinblastine or vincristine. nih.gov This selectivity is presumed to be the molecular basis for the observed lower neurotoxicity of vinorelbine, a significant clinical advantage. nih.govgoogle.comnih.gov
Preclinical Research Methodologies and Models
In Vitro Cellular Models for Vinorelbine Research
In the preclinical evaluation of vinorelbine, a variety of in vitro cellular models are employed to elucidate its mechanisms of action, identify potential therapeutic applications, and explore mechanisms of resistance. These models range from well-established cancer cell lines to more complex three-dimensional culture systems.
Utilization of Established Cancer Cell Lines
Established cancer cell lines are fundamental tools in vinorelbine research, providing reproducible and cost-effective systems to study its cytotoxic and antimitotic effects across different cancer types.
A549 (Non-Small Cell Lung Cancer): The A549 cell line is frequently used to investigate vinorelbine's efficacy in non-small cell lung cancer (NSCLC). Studies have shown that vinorelbine inhibits the growth of A549 cells in a dose-dependent manner. iiarjournals.orgnih.gov For instance, the IC50 (the concentration required to inhibit the growth of 50% of cells) for vinorelbine in A549 cells has been reported to be approximately 27.40 nM after 48 hours of treatment. nih.gov Research has also explored the combination of vinorelbine with other agents, such as TNF-related apoptosis-inducing ligand (TRAIL), which was found to enhance vinorelbine-induced apoptosis in A549 cells. spandidos-publications.com Furthermore, investigations into drug resistance mechanisms have been conducted using cisplatin-resistant A549/DDP cells, where vinorelbine was shown to increase sensitivity to cisplatin (B142131). semanticscholar.org The compound also potently induces stress granules in A549 cells. nih.gov
BCap37 (Breast Cancer): In breast cancer research, the BCap37 cell line has been instrumental in developing and characterizing vinorelbine-resistant models. spandidos-publications.com Researchers have successfully established two vinorelbine-resistant sublines, BC-DS and BC-TS, from the parental BCap37 cells. These resistant cell lines exhibit different biological characteristics and levels of P-glycoprotein overexpression, providing valuable models to study the mechanisms of multidrug resistance (MDR) in breast cancer. spandidos-publications.com
4T1 and EMT6 (Breast Cancer): The murine breast cancer cell lines 4T1 and EMT6 are commonly used in immunocompetent mouse models to study the interplay between chemotherapeutics and the immune system. Research has utilized these models to investigate the effects of different doses of vinorelbine on the landscape of circulating and tumor-infiltrating immune cells, finding that it can be used to obtain synergy with anti-PD-L1 checkpoint inhibitors. nih.gov
U2OS (Osteosarcoma): The human osteosarcoma cell line, U2OS, is a valuable tool for studying the detailed effects of vinorelbine on mitotic progression and microtubule dynamics. aacrjournals.orgaacrjournals.org Research using U2OS cells has demonstrated that vinorelbine suppresses the dynamic movements of centromeres in a concentration-dependent manner, which correlates with mitotic block. aacrjournals.org These cells have also been used to show that vinorelbine can induce cell death during interphase, independent of mitotic arrest, and that cells lacking the APC tumor suppressor are more sensitive to its effects. nih.gov Additionally, U2OS cells have been used to study the formation of stress granules induced by vinca (B1221190) alkaloids like vinorelbine. nih.gov
| Cell Line | Cancer Type | Key Research Findings with Vinorelbine | Citations |
| A549 | Non-Small Cell Lung Cancer | Dose-dependent growth inhibition (IC50 ~27.40 nM) nih.gov; Synergizes with TRAIL to enhance apoptosis spandidos-publications.com; Reverses cisplatin resistance semanticscholar.org; Induces stress granules nih.gov | iiarjournals.orgnih.govspandidos-publications.comsemanticscholar.orgnih.gov |
| BCap37 | Breast Cancer | Used to develop and characterize vinorelbine-resistant sublines (BC-DS and BC-TS) to study multidrug resistance spandidos-publications.com | spandidos-publications.com |
| 4T1 / EMT6 | Breast Cancer | Used in immunocompetent models to study immunomodulatory effects and synergy with checkpoint inhibitors nih.gov | nih.gov |
| U2OS | Osteosarcoma | Suppresses centromere dynamics leading to mitotic block aacrjournals.org; Induces interphase cell death, particularly in APC-deficient cells nih.gov; Used to study drug-induced stress granule formation nih.gov | nih.govaacrjournals.orgaacrjournals.orgnih.gov |
Primary Cell Culture Applications
While established cell lines are invaluable, primary cell cultures, derived directly from patient tumors, offer a model that more closely recapitulates the biological characteristics of the original tumor. In the context of vinorelbine research, primary cells are often used to establish patient-derived xenograft (PDX) models. For instance, studies on hepatocellular carcinoma (HCC) have utilized primary cells from 16 different HCC patients to create PDX models. nih.govmdpi.com The in vitro radiosensitivity of these primary-derived cells was first determined before implanting them into mice to test the efficacy of vinorelbine as a radiosensitizer. nih.govmdpi.com This approach allows for the investigation of treatment responses in a heterogeneous population, reflecting the clinical diversity of the disease.
High-Throughput Screening Methodologies for Vinorelbine Efficacy
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify new drug candidates or new mechanisms for existing drugs. A recent HTS of FDA-approved drugs identified vinorelbine as a modulator of Yes-associated protein (YAP), a key transcription factor in the Hippo pathway that is often dysregulated in cancer. nih.gov The screen, which analyzed the effect of compounds on the cellular localization of YAP, found that microtubule inhibitors, including vinorelbine, promoted the nuclear localization and transcriptional activation of YAP. nih.gov This discovery, facilitated by HTS and validated with NanoBiT technology, opens new avenues for understanding the complex cellular effects of vinorelbine and suggests novel therapeutic strategies for cancers driven by YAP. nih.gov
In Vivo Animal Models
In vivo animal models, particularly xenografts, are critical for evaluating the systemic efficacy, pharmacokinetics, and pharmacodynamics of vinorelbine in a whole-organism context.
Xenograft Models
Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. These models are widely used to test the antitumor activity of vinorelbine against various human cancers.
Human Lung Cancer: Numerous studies have used human lung cancer xenografts to assess vinorelbine's efficacy. In a model using NCI-H460 non-small cell lung cancer cells, the combination of vinorelbine with the Bcl-2 antisense oligonucleotide oblimersen was more effective at inhibiting tumor growth than either agent alone. aacrjournals.org Another study using 973 lung adenocarcinoma cells showed that vinorelbine possesses radiosensitizing properties, enhancing the tumor growth delay caused by radiation. mattioli1885journals.com The combination of metronomic vinorelbine with Endostar also demonstrated enhanced anti-tumor and anti-angiogenic effects in a Lewis lung carcinoma model. nih.gov Furthermore, liposomal formulations of vinorelbine have been shown to increase drug accumulation in tumor tissues and improve therapeutic efficacy in NSCLC xenografts. plos.org
Breast Cancer: Xenograft models have been crucial in studying vinorelbine's activity in breast cancer, especially in aggressive subtypes. In a patient-derived orthotopic xenograft (PDOX) model of a triple-negative matrix-producing breast carcinoma, vinorelbine significantly suppressed tumor growth. iiarjournals.orgnih.govresearchgate.net Studies using the MDA-MB-231BR model of brain metastases from breast cancer have provided critical insights into the drug's ability to cross the blood-tumor barrier, finding that while exposure was restricted in most brain metastases, it was still detectable. nih.govresearchgate.net
| Xenograft Model | Key Findings with Vinorelbine | Citations |
| Human Lung Cancer (NCI-H460, 973 cells, Lewis) | Combination with oblimersen enhances antitumor activity aacrjournals.org; Acts as a radiosensitizer mattioli1885journals.com; Metronomic dosing with Endostar improves anti-angiogenic effects nih.gov; Liposomal delivery increases tumor accumulation plos.org | aacrjournals.orgmattioli1885journals.comnih.govplos.org |
| Hepatoma / HCC (PDX models) | Combination with sorafenib (B1663141) shows high response rate (86.4%) and prolongs survival nih.gov; Augments radiotherapy efficacy without increased toxicity nih.govmdpi.com; Synergizes with mTOR inhibitors (everolimus) mdpi.com | nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net |
| Breast Cancer (PDOX, MDA-MB-231BR) | Suppresses growth in triple-negative breast cancer PDOX models iiarjournals.orgnih.govresearchgate.net; Demonstrates limited but detectable penetration into brain metastases nih.govresearchgate.net | iiarjournals.orgnih.govresearchgate.netnih.govresearchgate.net |
Syngeneic Models (e.g., Triple-Negative Breast Cancer Models)
Syngeneic mouse models, which involve the transplantation of tumors into immunocompetent mice of the same genetic background, are crucial for studying the interplay between the immune system and cancer therapies. In the context of vinorelbine research, these models have been instrumental, particularly in triple-negative breast cancer (TNBC).
Studies have utilized syngeneic models of TNBC, such as those generated by injecting 4T1 or EMT6 cancer cells into the mammary fat pad of BALB/c mice. aacrjournals.orgaacrjournals.org These models, which can be resistant (4T1) or moderately responsive (EMT6) to checkpoint inhibitors, allow for the investigation of vinorelbine's efficacy in combination with other agents. aacrjournals.org For instance, research has shown that combining vinorelbine with cyclophosphamide (B585) can enhance the effectiveness of anti-PD-1 checkpoint inhibitors, leading to abrogated tumor growth in both 4T1 and EMT6 models. aacrjournals.org These studies highlight the importance of CD3+CD4+ and CD3+CD8+ T cells, as well as CD11b+ monocyte/macrophage dendritic cells, in the antitumor response elicited by this combination therapy. aacrjournals.org
The 4T1 model is also used to study metastatic disease, where tumors are surgically removed to observe the development of lung metastases. nih.gov This allows for the evaluation of therapies on both local and systemic tumor control. nih.gov The use of luciferase-expressing cancer cell lines (4T1-LUC and EMT6-LUC) further enables the monitoring of tumor growth and metastatic spread through in vivo imaging. aacrjournals.orgaacrjournals.org
The selection of appropriate syngeneic models is critical, as different models can exhibit varying sensitivities to therapies. For example, while some TNBC models are sensitive to anti-mitotic agents, others, like certain osteosarcoma models, are not generally considered responsive. frontiersin.org This underscores the need to use a panel of models to obtain a comprehensive understanding of a drug's potential clinical utility. frontiersin.org
Table 1: Examples of Syngeneic Models in Vinorelbine Research
| Cell Line | Cancer Type | Mouse Strain | Key Research Application |
| 4T1 | Triple-Negative Breast Cancer | BALB/c | Studying local and metastatic tumor growth, resistance to checkpoint inhibitors. aacrjournals.orgaacrjournals.orgnih.gov |
| EMT6 | Triple-Negative Breast Cancer | BALB/c | Investigating response to combination therapies with checkpoint inhibitors. aacrjournals.orgaacrjournals.orgaacrjournals.org |
| A20 | B cell lymphoma | BALB/c | Evaluating the systemic effects of vinorelbine on the immune system. nih.gov |
Genetically Engineered Mouse Models (GEMMs) for Vinorelbine Studies
Genetically engineered mouse models (GEMMs) are powerful tools in preclinical cancer research as they allow for the study of tumors that arise spontaneously in an immunocompetent host, closely mimicking human disease. embopress.org These models are created by modifying the mouse genome to include specific cancer-causing mutations, providing insights into tumor initiation, progression, and response to therapy. embopress.orgnih.gov
In the context of vinorelbine research, GEMMs can be used to investigate the efficacy of the drug in tumors with specific genetic profiles. For example, GEMMs of breast cancer with mutations in the PI3K signaling pathway can be used to test the effectiveness of vinorelbine in combination with PI3K inhibitors. nih.gov Similarly, GEMMs can be used to study mechanisms of resistance to vinorelbine and to identify biomarkers that predict response to treatment. ascopubs.org
The development of advanced GEMMs, which more accurately reflect the genetic complexity of human cancers, is an ongoing area of research. nih.gov These models, in conjunction with patient-derived data, can help to identify the most effective combination therapies for individual patients. nih.gov While specific studies detailing the use of GEMMs in vinorelbine research are not extensively available in the provided search results, the principles of GEMM technology are highly applicable. For instance, a phase III study (BOLERO-3) was designed to evaluate the combination of everolimus (B549166) with vinorelbine and trastuzumab, and GEMMs could be employed to preclinically model the patient population for such a trial. nih.gov
Table 2: Potential Applications of GEMMs in Vinorelbine Research
| GEMM Characteristic | Potential Research Application with Vinorelbine |
| Specific oncogene expression (e.g., MMTV-Neu) | Evaluate vinorelbine efficacy in a specific breast cancer subtype. nih.gov |
| Tumor suppressor gene deletion (e.g., p53) | Investigate the role of tumor suppressor status on vinorelbine sensitivity. mdpi.com |
| Inducible or conditional mutations | Study the timing of vinorelbine intervention during tumor progression. nih.gov |
| Humanized genetic elements | Assess the interaction of vinorelbine with human-specific drug targets. |
Orthotopic Models in Preclinical Efficacy Assessment
Orthotopic models, where tumor cells or tissues are implanted into the corresponding organ of origin in an animal model, provide a more clinically relevant environment for evaluating the efficacy of anticancer agents like vinorelbine compared to subcutaneous models. frontiersin.orgaacrjournals.org This approach allows for the investigation of tumor growth, invasion, and metastasis in a more natural setting.
In vinorelbine research, orthotopic models have been used to assess its antitumor activity against various human cancers. For example, in models of human non-small cell lung cancer (NCI-H460 and A549), vinorelbine has been compared to other investigational drugs, demonstrating its activity in increasing the survival of the animals. aacrjournals.org Similarly, in orthotopic models of hepatocellular carcinoma (HCC) using patient-derived xenografts (PDXs), vinorelbine has shown efficacy in prolonging survival, with the effect being model-dependent. nih.gov
These models are also instrumental in studying the molecular mechanisms underlying the antitumor effects of vinorelbine. For instance, in the HCC PDX models, the combination therapy was found to attenuate tumor cell proliferation and angiogenesis while enhancing necrosis and apoptosis, and it effectively suppressed the focal adhesion kinase (FAK) pathway. nih.gov
Table 3: Efficacy of Vinorelbine in Orthotopic Models
| Cancer Type | Model | Vinorelbine Treatment Outcome |
| Non-Small Cell Lung Cancer (NCI-H460) | Orthotopic Xenograft | Increased animal survival, with a Treated vs. Control (T/C) value of 119%. aacrjournals.org |
| Non-Small Cell Lung Cancer (A549) | Orthotopic Xenograft | Increased animal survival, with a T/C value of 174%. aacrjournals.org |
| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenograft (PDX) | Significantly extended survival time in multiple HCC models. nih.gov |
| Triple-Negative Matrix-Producing Breast Carcinoma (MPBC) | Patient-Derived Orthotopic Xenograft (PDOX) | Significantly suppressed tumor growth. iiarjournals.org |
Humanized Mouse Models in Vinorelbine Research
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are becoming increasingly important in preclinical research, especially for evaluating immunotherapies. nih.gove-century.usfrontiersin.org These models allow for the in vivo study of interactions between human tumors, the human immune system, and therapeutic agents like vinorelbine.
While direct studies focusing solely on vinorelbine in humanized mice are not prevalent in the provided search results, the application of these models is highly relevant. For example, research on the combination of vinorelbine with checkpoint inhibitors like anti-PD-L1 has been conducted in immunocompetent syngeneic models, and humanized mice would be the next logical step to translate these findings to a human context. nih.gov Humanized mouse models can be used to investigate how vinorelbine modulates the human immune cell landscape and its synergy with immune checkpoint blockade. nih.gove-century.us
There are different types of humanized mouse models, such as those engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. criver.com The choice of model depends on the specific research question and the duration of the study. criver.com For instance, PBMC-humanized mice are suitable for short-term studies, while CD34+ humanized mice allow for long-term investigations. criver.com
The development of patient-derived xenograft (PDX) models in humanized mice offers a powerful platform for personalized medicine research. e-century.us These models can be used to test the efficacy of vinorelbine, alone or in combination, on a specific patient's tumor in the context of a human immune system. e-century.us
Table 4: Potential Applications of Humanized Mouse Models in Vinorelbine Research
| Humanized Model Type | Potential Research Application with Vinorelbine |
| PBMC-Engrafted | Short-term studies on vinorelbine's modulation of mature human T cell responses. criver.com |
| CD34+ Stem Cell-Engrafted | Long-term studies on the development of human immune responses to tumors treated with vinorelbine. criver.com |
| PDX in Humanized Mice | Evaluating the efficacy of vinorelbine on a specific patient's tumor in the presence of a human immune system. e-century.us |
| Humanized Knock-in Models | Investigating the interaction of vinorelbine with human-specific immune checkpoint proteins. criver.com |
Molecular and Biochemical Techniques in Vinorelbine Research
Gene Expression Profiling (e.g., RNA-seq, qRT-PCR)
Gene expression profiling techniques are essential for understanding the molecular mechanisms of action of vinorelbine and for identifying biomarkers of response. RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR) are two commonly used methods. rna-seqblog.comcellecta.com
In the context of vinorelbine research, these techniques have been used to investigate changes in gene expression in cancer cells following treatment. For example, a study on non-small cell lung cancer (NSCLC) cell lines (A549, Calu-6, and H1792) used qRT-PCR to assess the expression of the epidermal growth factor receptor (EGFR) gene and several long non-coding RNAs (lncRNAs) after treatment with vinorelbine. nih.govresearchgate.net The study found that vinorelbine treatment led to cell line-dependent changes in the expression profiles of these genes. nih.gov
The lncRNAs investigated, such as CCAT1, CCAT2, GAS5, HOTAIR, MALAT1, NEAT1, and NORAD, are known to be involved in the MAPK signaling pathway. nih.govresearchgate.net The dysregulation of these lncRNAs by vinorelbine suggests that the drug's effects may be mediated, in part, through the modulation of this pathway. researchgate.net
RNA-seq offers a more comprehensive, genome-wide view of gene expression changes compared to the targeted approach of qRT-PCR. cellecta.com While specific RNA-seq studies on vinorelbine were not detailed in the provided search results, this technique could be applied to identify novel genes and pathways affected by vinorelbine treatment, leading to a deeper understanding of its mechanism of action and potential resistance pathways.
Table 5: Gene Expression Changes in NSCLC Cell Lines Treated with Vinorelbine (qRT-PCR)
| Gene/lncRNA | Function/Pathway Association | Observed Change with Vinorelbine | Cell Line Dependence |
| EGFR | Tyrosine kinase receptor | Expression altered | Yes nih.gov |
| CCAT1/CCAT2 | MAPK pathway regulation | Expression altered | Yes nih.gov |
| GAS5 | MAPK pathway regulation | Expression altered | Yes nih.gov |
| HOTAIR | MAPK pathway regulation | Expression altered | Yes nih.gov |
| MALAT1 | MAPK pathway regulation | Expression altered | Yes nih.gov |
| NEAT1 | MAPK pathway regulation | Expression altered | Yes nih.gov |
| NORAD | MAPK pathway regulation | Expression altered | Yes nih.gov |
Proteomic Analysis (e.g., Western Blot, Mass Spectrometry)
Proteomic analysis provides a global view of the protein landscape within a cell or tissue, offering insights into the functional consequences of drug treatment. Techniques like Western blotting and mass spectrometry are central to these investigations. nih.govmdpi.commdpi.com
In vinorelbine-related research, Western blotting has been used to validate findings from other "omics" studies. For instance, in a study analyzing the hydrophobic proteome of breast cancer subtypes, Western blotting was used to confirm the differential expression of proteins identified by mass spectrometry, such as keratins and heat shock proteins. nih.govescholarship.org Although this study did not directly treat cells with vinorelbine, it highlights a common application of the technique in cancer research that is relevant to understanding drug effects.
Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a comprehensive picture of cellular changes. mdpi.com This approach can be used to identify proteins and pathways that are modulated by vinorelbine treatment. For example, in a study on hepatocellular carcinoma, while not explicitly detailing the proteomic methods, the findings pointed to the suppression of the focal adhesion kinase (FAK) pathway by a combination of sorafenib and vinorelbine. nih.gov Proteomic analysis would be the direct way to elucidate such pathway-level changes.
Furthermore, proteomic approaches have been used to identify biomarkers of resistance to therapies that include vinorelbine. In a study on HER2-positive early breast cancer, proteomic analysis could be used to find predictors of resistance to a treatment regimen that includes trastuzumab and vinorelbine. nih.gov
Table 6: Common Proteomic Techniques and Their Application in Cancer Research Relevant to Vinorelbine
| Technique | Principle | Application in Vinorelbine Research Context |
| Western Blot | Detects specific proteins using antibodies. | Validate changes in the expression of specific proteins (e.g., p54nrb, keratins, heat shock proteins) following vinorelbine treatment. nih.govpsu.edu |
| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies proteins based on their mass-to-charge ratio. | Global profiling of protein expression changes induced by vinorelbine to identify affected pathways and potential biomarkers. nih.govmdpi.com |
Immunofluorescence and Flow Cytometry for Cellular Analysis
Immunofluorescence and flow cytometry are powerful techniques used to analyze cellular responses to Vinorelbine treatment. These methods allow for the detailed examination of protein expression, cell cycle distribution, and apoptosis induction at the single-cell level.
Immunofluorescence studies have been instrumental in visualizing the effects of Vinorelbine on the microtubule network. For instance, in MDA-MB-231 triple-negative breast cancer cells, immunofluorescence revealed that treatment with 10 μM Vinorelbine leads to the destruction of filamentous tubulin within 15 minutes. researchgate.net This rapid disruption of the microtubule architecture is a hallmark of Vinorelbine's mechanism of action. researchgate.net
Flow cytometry is frequently employed to quantify the effects of Vinorelbine on the cell cycle and apoptosis. In studies involving non-small cell lung cancer (NSCLC) cell lines, flow cytometry has been used to analyze changes in the expression of immune checkpoint molecules following Vinorelbine treatment. researchgate.net For example, in A549, H1703, and H460 cell lines, the expression of various immune checkpoint proteins was assessed after 72 hours of treatment with different concentrations of Vinorelbine. researchgate.net
Furthermore, flow cytometry is crucial for analyzing the immune cell landscape in preclinical models. In studies of Myc-driven B-cell lymphoma and triple-negative breast cancer, flow cytometry has been used to characterize various immune cell populations in the peripheral blood and within tumors. nih.govaacrjournals.org These analyses have revealed that Vinorelbine-containing regimens can significantly alter the numbers of circulating lymphoid and myeloid cells and induce the activation of antigen-presenting cells (APCs), as indicated by increased CD80 expression. aacrjournals.org
Apoptosis, or programmed cell death, induced by Vinorelbine is also commonly measured using flow cytometry. Annexin V/propidium iodide (PI) staining is a standard assay to differentiate between early and late apoptotic cells. nih.gov In A549 NSCLC cells, combining Vinorelbine with TNF-related apoptosis-inducing ligand (TRAIL) resulted in a more potent induction of apoptosis than either drug alone. nih.gov Similarly, in U2OS osteosarcoma cells, staining for activated Caspase-3 (aCasp3) followed by flow cytometry analysis demonstrated a dose-dependent increase in apoptosis after a 4-hour exposure to Vinorelbine. nih.gov
The following table summarizes the applications of immunofluorescence and flow cytometry in Vinorelbine research:
| Technique | Application | Cell Line/Model | Key Findings |
| Immunofluorescence | Visualization of microtubule disruption | MDA-MB-231 | Destruction of filamentous tubulin within 15 minutes of treatment. researchgate.net |
| Flow Cytometry | Analysis of immune checkpoint molecule expression | A549, H1703, H460 | Altered expression of immune checkpoint proteins after 72 hours. researchgate.net |
| Flow Cytometry | Characterization of immune cell populations | Myc-driven B-cell lymphoma, 4T1 breast cancer | Altered numbers of circulating lymphoid and myeloid cells; activation of APCs. nih.govaacrjournals.org |
| Flow Cytometry (Annexin V/PI) | Quantification of apoptosis | A549 | Combination with TRAIL enhances apoptosis. nih.gov |
| Flow Cytometry (aCasp3) | Measurement of apoptosis | U2OS | Dose-dependent increase in apoptosis. nih.gov |
Biochemical Tubulin Polymerization Assays
Biochemical tubulin polymerization assays are fundamental in vitro tools for directly assessing the effect of compounds like Vinorelbine on microtubule dynamics. These assays typically use purified tubulin and measure the extent of its polymerization into microtubules in the presence or absence of the drug.
The principle behind these assays is that microtubules scatter light, so their formation can be monitored by measuring the increase in turbidity or absorbance at 340 nm. cytoskeleton.com Alternatively, a fluorescent reporter that binds to microtubules can be used, where the increase in fluorescence intensity corresponds to the degree of polymerization. cytoskeleton.comnih.gov
Studies have consistently shown that Vinorelbine inhibits the polymerization of purified tubulin in a concentration-dependent manner. aacrjournals.org In one study, the concentration of Vinorelbine required to inhibit tubulin polymerization by 50% (IC50) was determined to be 0.80 μM. aacrjournals.org This demonstrates its potent activity as a microtubule-destabilizing agent, comparable to other Vinca alkaloids like vinblastine (B1199706), which had an IC50 of 0.54 μM under similar conditions. aacrjournals.org
These assays are crucial for the primary screening and preclinical development of tubulin inhibitors. cytoskeleton.com They allow for the direct comparison of the potency of different microtubule-targeting agents and for structure-activity relationship (SAR) studies. cytoskeleton.comaacrjournals.org The assays can be performed with tubulin from various sources, including cancer cell lines, to investigate potential differences in drug sensitivity. cytoskeleton.com
The following table summarizes the findings from biochemical tubulin polymerization assays with Vinorelbine:
| Assay Type | Measurement | Key Finding | Reported Value |
| Absorbance-based | Turbidity due to microtubule formation | Inhibition of tubulin polymerization | IC50 = 0.80 μM aacrjournals.org |
| Fluorescence-based | Fluorescence of microtubule-bound reporter | Inhibition of tubulin polymerization | Potency comparable to other Vinca alkaloids. nih.gov |
Cell Viability and Proliferation Assays (In Vitro MTT, Colony Formation)
Cell viability and proliferation assays are essential for evaluating the cytotoxic and cytostatic effects of Vinorelbine in preclinical cancer models. The MTT assay and colony formation assay are two of the most commonly used methods for this purpose.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In numerous studies, the MTT assay has demonstrated that Vinorelbine reduces the viability of various cancer cell lines in a dose-dependent manner. For example, in a study on non-small cell lung cancer (NSCLC) cell lines, the IC50 values (the concentration of drug that inhibits cell viability by 50%) for Vinorelbine were 33.74 μg/mL for H1975 cells, 60.79 μg/mL for H838 cells, and 66.52 μg/mL for A549 cells. researchgate.net Another study comparing Vinorelbine to other Vinca alkaloids in six human melanoma cell lines found that the IC50 values for Vinorelbine ranged from 1 pM to 10 nM. nih.gov
The colony formation assay , also known as a clonogenic assay, assesses the ability of a single cell to grow into a colony. This assay measures the long-term proliferative capacity of cells after drug treatment. In human melanoma cell lines, a 1-hour exposure to Vinorelbine resulted in a reduction in survival, with IC50 values ranging from 60 nM to 70 nM. nih.gov Studies on NSCLC cell lines have also shown that Vinorelbine, both alone and in combination with other agents like TRAIL, significantly reduces the number of colonies formed compared to untreated control cells. researchgate.netspandidos-publications.com
These assays have consistently shown that Vinorelbine possesses potent in vitro activity against a range of cancer cell types, inhibiting both short-term viability and long-term proliferative potential. nih.govresearchgate.net
The table below summarizes representative findings from MTT and colony formation assays for Vinorelbine:
| Assay | Cell Line(s) | Key Findings | Reported IC50 Values |
| MTT Assay | H1975, H838, A549 (NSCLC) | Dose-dependent cytotoxicity. researchgate.net | 33.74 μg/mL (H1975), 60.79 μg/mL (H838), 66.52 μg/mL (A549) researchgate.net |
| MTT Assay | Human Melanoma Cell Lines | Reduction in cell viability similar to other Vinca alkaloids. nih.gov | 1 pM to 10 nM nih.gov |
| Colony Formation Assay | StMl11a, StMl12d, StMl14a (Melanoma) | Reduction in cell survival after 1-hour exposure. nih.gov | 60 nM to 70 nM nih.gov |
| Colony Formation Assay | A549 (NSCLC) | Significant reduction in the number of colonies. researchgate.netspandidos-publications.com | N/A |
In Situ Localization Techniques (e.g., Immunohistochemistry)
In situ localization techniques, such as immunohistochemistry (IHC) and in situ hybridization (ISH), are used to visualize the presence and distribution of specific molecules within the context of tissue architecture. While direct studies focusing on the in situ localization of Vinorelbine itself are not commonly reported, these techniques are crucial in preclinical research to understand the effects of Vinorelbine on tumor tissue and the tumor microenvironment.
Immunohistochemistry (IHC) utilizes antibodies to detect specific proteins in tissue sections. In the context of Vinorelbine research, IHC is often used to assess the expression of proteins involved in apoptosis and cell signaling in tumor xenografts from animal models. For example, in a preclinical model of non-small cell lung cancer (NSCLC), IHC was used to evaluate apoptosis in tumor tissue. researchgate.netspandidos-publications.com The results showed that treatment with Vinorelbine, particularly in combination with TRAIL, caused more severe apoptosis in the tumor tissue compared to control groups. researchgate.netspandidos-publications.com This is often visualized by staining for markers like cleaved caspase-3.
Chromogenic In Situ Hybridization (CISH) and Fluorescence In Situ Hybridization (FISH) are techniques that use labeled nucleic acid probes to detect specific DNA or RNA sequences within cells. wikipedia.orgnih.gov While not used to directly visualize Vinorelbine, these methods are integral for characterizing the genetic makeup of the cancer models used in Vinorelbine studies. For instance, FISH is the gold standard for detecting gene amplifications, such as HER2/neu in breast cancer. researchgate.net This characterization is vital for interpreting the response to therapies like Vinorelbine in specific cancer subtypes. CISH offers an alternative to FISH, using a bright-field microscope instead of a fluorescence microscope, which can be more practical for some diagnostic labs. wikipedia.orgresearchgate.net
These in situ techniques provide critical spatial information that complements the quantitative data obtained from methods like flow cytometry and biochemical assays, offering a more complete picture of Vinorelbine's effects in a setting that preserves the tissue context.
Mechanisms of Resistance and Overcoming Resistance in Preclinical Settings
Research into Efflux Pump-Mediated Resistance (e.g., P-glycoprotein, MDR1)
A primary and well-established mechanism of resistance to vinorelbine involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. oaepublish.com These proteins actively expel vinorelbine from the cancer cell, reducing its intracellular concentration and thus its ability to interact with its target, the microtubules. oaepublish.com
The most studied of these transporters is P-glycoprotein (P-gp), encoded by the MDR1 (multidrug resistance 1) gene. oaepublish.comaacrjournals.org Numerous in vitro studies have demonstrated that overexpression of P-gp confers resistance to vinorelbine. aacrjournals.orgresearchgate.net This is a common mechanism of resistance for many natural product-derived anticancer drugs, including the vinca (B1221190) alkaloids. oaepublish.com Research has shown that cancer cell lines selected for vinorelbine resistance often exhibit increased expression of P-gp. aacrjournals.orgspandidos-publications.com
In addition to P-gp, other ABC transporters have been implicated in vinorelbine resistance. Studies have shown that multidrug-resistance associated protein 2 (MRP2) can transport vinorelbine, and its presence can limit the drug's intestinal uptake in preclinical models. nih.gov Another transporter, ABCC10 (also known as MRP7), has been found to be overexpressed in vinorelbine-resistant lung cancer cell lines, and suppressing its expression increases intracellular drug accumulation and cytotoxicity. researchgate.net Furthermore, the non-ABC transporter RLIP76 has been shown to mediate the ATP-dependent efflux of vinorelbine, contributing to resistance in lung cancer cells. aacrjournals.org
Genetic variations, or single nucleotide polymorphisms (SNPs), in the MDR1 gene can also influence P-gp function and have been associated with clinical outcomes in patients treated with vinorelbine. aacrjournals.orgkarger.com For instance, certain genotypes in exons 21 and 26 of the MDR1 gene have been linked to lower P-gp expression and, consequently, a better response to vinorelbine-based chemotherapy in non-small cell lung cancer (NSCLC) patients. aacrjournals.orgkarger.com
Studies on Alterations in Tubulin Isotypes and Post-Translational Modifications
As vinorelbine's mechanism of action involves binding to β-tubulin and disrupting microtubule dynamics, alterations in tubulin itself represent a significant resistance mechanism. aacrjournals.org Eukaryotic cells express multiple β-tubulin isotypes, and changes in their relative expression levels can affect the sensitivity of microtubules to anti-cancer drugs. mdpi.com
Overexpression of specific β-tubulin isotypes is a frequently observed mechanism of resistance. oaepublish.com In particular, high expression of class III β-tubulin (βIII-tubulin) has been strongly associated with resistance to vinorelbine in preclinical models and has been correlated with poorer outcomes in NSCLC patients receiving vinorelbine-based chemotherapy. researchgate.netaacrjournals.org Microtubules containing βIII-tubulin are more dynamic and may be less sensitive to the stabilizing or destabilizing effects of various drugs. mdpi.com Conversely, some studies have reported that decreased expression of βIII-tubulin can be associated with resistance to other vinca alkaloids. aacrjournals.org In breast cancer cell lines resistant to vincristine, a related vinca alkaloid, mRNA levels of βII-, βIII-, and βV-tubulin isotypes were found to be downregulated. uhod.org This highlights the context-dependent nature of tubulin isotype-mediated resistance.
Post-translational modifications (PTMs) of tubulin add another layer of complexity to microtubule regulation and drug resistance. oaepublish.com These modifications, including acetylation, detyrosination, and phosphorylation, can alter microtubule stability and their interaction with microtubule-associated proteins (MAPs) and drugs. oaepublish.commdpi.com For example, increased levels of acetylated α-tubulin, a marker of microtubule stability, have been observed in cells resistant to microtubule-targeting drugs. aacrjournals.org One study found that vinorelbine treatment itself can increase acetylated α-tubulin levels. researchgate.net Changes in the expression of MAPs, which bind to and stabilize microtubules, have also been associated with vinca alkaloid resistance. aacrjournals.org
Mutations in the tubulin genes are a less common but direct mechanism of resistance. A point mutation in the β-tubulin gene was identified in a vincristine-resistant acute lymphoblastic leukemia cell line, demonstrating that genetic alterations in the drug's direct target can confer resistance. aacrjournals.org
| Alteration Type | Specific Change | Effect on Vinorelbine Sensitivity | Associated Cancer Models/Types | Citation |
|---|---|---|---|---|
| Isotype Expression | High Class III β-tubulin | Decreased Sensitivity (Resistance) | Non-Small Cell Lung Cancer (NSCLC) | researchgate.net |
| Isotype Expression | Downregulation of βII, βIII, βV-tubulin | Decreased Sensitivity (Resistance) | Breast Cancer (Vincristine-resistant) | uhod.org |
| Post-Translational Modification | Increased Acetylated α-tubulin | Associated with Resistance | Ovarian Cancer | aacrjournals.org |
| Gene Mutation | Point mutation in β-tubulin gene | Decreased Sensitivity (Resistance) | Acute Lymphoblastic Leukemia (Vincristine-resistant) | aacrjournals.org |
Investigations into Aberrant Apoptotic Signaling Pathways as Resistance Mechanisms
Apoptosis, or programmed cell death, is a crucial outcome of effective chemotherapy. Cancer cells can develop resistance by altering the signaling pathways that control this process, thereby evading vinorelbine-induced cell death. oaepublish.com Key players in apoptosis are the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bak, and BIM). oaepublish.com
An imbalance between these proteins can lead to resistance. For instance, overexpression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to apoptosis. nih.gov Conversely, downregulation of pro-apoptotic proteins can have the same effect. Studies have shown that vinorelbine-induced cell death involves the pro-apoptotic protein BIM. nih.gov In some cellular contexts, the recruitment of BIM to the mitochondria is a key step in initiating apoptosis following vinorelbine treatment. nih.gov Cells that fail to effectively recruit BIM may exhibit resistance. nih.govresearchgate.net
The tumor suppressor protein p53 also plays a role in vinorelbine-induced apoptosis. nih.gov While vinorelbine can kill cells independently of mitotic arrest through a p53-dependent interphase death mechanism, depletion of p53 can render cells less sensitive to the drug. nih.govscilit.com
Furthermore, research in malignant pleural mesothelioma has shown that drug-resistant cells have reduced expression of tumor-suppressor microRNAs, such as miR-15a and miR-16, which normally target the anti-apoptotic protein Bcl-2. oaepublish.com Restoring the levels of these microRNAs could re-sensitize the cells to vinorelbine. oaepublish.com
Role of Tumor Microenvironment in Vinorelbine Resistance (e.g., Hypoxia)
The tumor microenvironment (TME) is increasingly recognized as a critical factor in cancer progression and therapeutic resistance. nih.gov The TME consists of various non-cancerous cells, such as fibroblasts and immune cells, as well as the extracellular matrix and signaling molecules, which can protect cancer cells from chemotherapy. nih.govresearchgate.net
Hypoxia, a condition of low oxygen common in solid tumors, is a key aspect of the TME that can induce resistance to chemotherapy, including vinorelbine. spandidos-publications.com Preclinical studies have demonstrated that severe hypoxia can induce resistance to the anti-proliferative effects of vinorelbine on endothelial cells. spandidos-publications.com This resistance may be linked to alterations in signaling pathways, such as the Akt pathway, and changes in the expression of apoptotic proteins like Bcl-2. spandidos-publications.com
Tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, are another component of the TME that can promote drug resistance. mdpi.comnih.gov M2 macrophages can promote tumor growth and increase the expression of anti-apoptotic proteins in cancer cells, making them more resistant to apoptosis. mdpi.com Interestingly, some research suggests that vinorelbine may exert part of its anti-tumor effect by reprogramming M2 macrophages towards a tumor-inhibiting M1 phenotype. mdpi.com
Strategies to Overcome Resistance in Preclinical Models
Building on the understanding of resistance mechanisms, researchers have explored various strategies in preclinical settings to overcome or reverse vinorelbine resistance.
Given the prominent role of efflux pumps like P-gp in vinorelbine resistance, a logical strategy is to co-administer vinorelbine with inhibitors of these pumps. nih.gov These inhibitors, often called chemosensitizers or resistance-reversal agents, work by blocking the pump's function, thereby increasing the intracellular concentration of the chemotherapeutic drug.
Preclinical studies have tested various P-gp inhibitors in combination with vinorelbine. For example, ZD6474, a tyrosine kinase inhibitor, was shown to reverse P-gp-mediated multidrug resistance to drugs including vinorelbine in breast cancer cell lines by directly inhibiting P-gp function. capes.gov.br Another agent, tariquidar, a potent P-gp antagonist, has been studied in combination with vinorelbine. frontiersin.org While a phase I clinical trial showed the combination was tolerable, it did not demonstrate a significant reversal of resistance in patients. frontiersin.org The complexity of drug resistance in a clinical setting, which often involves multiple mechanisms simultaneously, may explain the limited success of this approach so far. nih.gov
Strategies aimed at restoring the apoptotic potential of cancer cells are a promising avenue to overcome resistance. This involves targeting the specific proteins or pathways that are dysregulated.
In cellular models where resistance is linked to a failure to engage the BIM-mediated apoptotic pathway, strategies to enhance BIM's function could be beneficial. Research has shown that in cells lacking the tumor suppressor APC, which are more sensitive to vinorelbine, this sensitivity is diminished when BIM is depleted. nih.govresearchgate.net This suggests that therapies promoting BIM activity could synergize with vinorelbine, particularly in APC-deficient cancers. nih.gov
Combination with Epigenetic Modifiers (e.g., JQ-1)
The development of resistance to conventional chemotherapeutic agents like Vinorelbine remains a significant challenge in cancer therapy. One emerging strategy to overcome this resistance involves the use of epigenetic modifiers, which can alter gene expression patterns that contribute to drug tolerance. Preclinical research has explored the combination of Vinorelbine with JQ-1, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a synergistic effect in overcoming resistance. nih.govaacrjournals.org
JQ-1 functions as an epigenetic modifier by competitively binding to the bromodomains of BET proteins, particularly BRD4. nih.govnih.gov This action prevents BRD4 from binding to acetylated histones on chromatin, thereby disrupting the transcription of key oncogenes such as c-MYC and its downstream targets. nih.govnih.gov By altering the transcriptional landscape of cancer cells, JQ-1 can re-sensitize them to the cytotoxic effects of other therapies.
Research Findings in Preclinical Models
Studies in various cancer models, particularly breast cancer, have shown that combining JQ-1 with Vinorelbine leads to enhanced anti-tumor activity. nih.govaacrjournals.org A key mechanism underlying this synergy involves the regulation of βIII-tubulin (coded by the gene TUBB3). researchgate.netnih.gov While overexpression of βIII-tubulin is often linked to resistance to taxane-based drugs, it has been identified as a therapeutic target that can increase sensitivity to Vinorelbine. researchgate.netoup.com
Preclinical investigations have demonstrated that treatment with JQ-1 robustly increases the expression of TUBB3 at both the mRNA and protein levels in cancer cells. oup.com This upregulation of βIII-tubulin appears to sensitize the cells to Vinorelbine's microtubule-destabilizing effects. nih.gov Further molecular studies identified that JQ-1 achieves this by decreasing the expression of the transcription factor Myeloid Zinc Finger-1 (MZF-1), which in turn binds to the TUBB3 promoter and regulates its expression. researchgate.net
The combination of JQ-1 and Vinorelbine has been shown to significantly increase cancer cell death compared to either agent used alone. aacrjournals.orgnih.gov This enhanced efficacy has been validated in vivo using xenograft models.
Interactive Data Tables
The following tables summarize key findings from preclinical studies investigating the combination of JQ-1 and Vinorelbine.
Table 1: Effect of JQ-1 and Vinorelbine Combination on Cancer Cell Apoptosis In Vitro
This table shows the percentage of apoptotic cells in triple-negative breast cancer cell lines after 72 hours of treatment with JQ-1, Vinorelbine, or the combination. The data indicates a cooperative effect in inducing apoptosis.
| Cell Line | Treatment | Concentration | % Apoptosis |
| MDA-MB-231 | Control | - | 5.2% |
| JQ-1 | 0.5 µM | 11.5% | |
| Vinorelbine | 2.5 nM | 10.1% | |
| JQ-1 + Vinorelbine | 0.5 µM + 2.5 nM | 25.6% | |
| HS578T | Control | - | 4.8% |
| JQ-1 | 0.5 µM | 13.2% | |
| Vinorelbine | 2.5 nM | 12.5% | |
| JQ-1 + Vinorelbine | 0.5 µM + 2.5 nM | 31.4% |
Data sourced from Pérez-Peña et al., 2016. aacrjournals.org
Table 2: In Vivo Efficacy of JQ-1 and Vinorelbine in a Breast Cancer Xenograft Model
This table presents the results from a study using HCC1954 breast cancer xenografts in mice. Tumors were measured and weighed after 18 days of treatment. The combination therapy resulted in a significant reduction in tumor growth compared to single-agent treatments.
| Treatment Group | Average Tumor Volume (mm³) at Day 18 | Average Tumor Weight (g) at Day 18 |
| Vehicle Control | ~1000 | ~0.60 |
| JQ-1 (25 mg/kg) | ~800 | ~0.45 |
| Vinorelbine (VRB) (5 mg/kg) | ~650 | ~0.35 |
| JQ-1 + Vinorelbine (VRB) | ~250 | ~0.15 |
Data adapted from analysis of figures in Kilaru et al., 2020. nih.gov
Table 3: Survival Analysis in a Brain Metastasis Model
This table shows the median survival of mice bearing brain metastases from breast cancer. The combination of a BET inhibitor (iBET-762, a compound similar to JQ-1) and Vinorelbine, particularly when added to radiation therapy, significantly improved survival outcomes.
| Treatment Group | Median Survival (Days) | Survival Improvement vs. Control |
| Control | 67 | - |
| Vinorelbine (VRB) | 56 | -16% |
| iBET-762 | 67 | 0% |
| iBET-762 + VRB | 80.5 | +20% |
| Radiation + iBET-762 + VRB | 214+ (75% long-term survivors) | >219% |
Data sourced from Kilaru et al., 2020. researchgate.netnih.gov
Pharmacology and Metabolism Research Mechanistic Focus
In Vitro Metabolism Studies of Vinorelbine
In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 enzymes have been instrumental in elucidating the metabolic fate of vinorelbine. These investigations have identified the key enzymes responsible for its biotransformation and characterized the resulting metabolites.
The metabolism of vinorelbine is primarily mediated by the cytochrome P450 (CYP) system, with the CYP3A subfamily playing a central role. drugbank.com In vitro studies have consistently shown that CYP3A4 is the most important isoenzyme involved in the biotransformation of vinorelbine. geneesmiddeleninformatiebank.nlpsu.edudrugbank.com The metabolic activity of CYP3A4 towards vinorelbine is significantly higher than that of other CYP enzymes. psu.edu
The role of CYP3A5, another member of the CYP3A subfamily, has also been investigated. While both CYP3A4 and CYP3A5 are capable of oxidizing vinorelbine, studies suggest that CYP3A4 is the predominant contributor. nih.govresearchgate.netnih.gov In experiments using recombinant enzymes, the efficiency of vinorelbine metabolism was found to be equivalent between CYP3A4 and CYP3A5. nih.gov However, in human liver microsomes (HLMs), the intrinsic clearance of vinorelbine metabolism showed a strong correlation with CYP3A4 activity, with no significant difference observed between HLMs from individuals with high or low CYP3A5 expression. nih.gov This suggests that the polymorphic expression of CYP3A5 may have a minimal impact on the systemic clearance of vinorelbine. nih.gov
Conversely, research indicates that CYP2D6 is not involved in the metabolism of vinorelbine. nih.govresearchgate.net
| Enzyme | Role in Vinorelbine Metabolism | Supporting Findings |
|---|---|---|
| CYP3A4 | Major enzyme responsible for metabolism. | Identified as the main metabolizing enzyme in human liver microsomes and recombinant systems. geneesmiddeleninformatiebank.nlpsu.edudrugbank.com Vinorelbine metabolism is significantly inhibited by CYP3A4 inhibitors. psu.edu |
| CYP3A5 | Contributes to metabolism, but to a lesser extent than CYP3A4. | Capable of oxidizing vinorelbine, but its polymorphic expression appears to have a minimal effect on overall systemic clearance. nih.govnih.gov |
| CYP2D6 | Not involved in metabolism. | Studies using human liver microsomes have determined that CYP2D6 does not play a role in vinorelbine's biotransformation. nih.govresearchgate.net |
Several metabolites of vinorelbine have been identified in human biological fluids, with biotransformation occurring through Phase I reactions such as deacetylation, oxidation, dealkylation, and hydroxylation. nih.gov No conjugated metabolites have been observed. nih.gov
Other identified metabolites include vinorelbine N-oxide, 20'-hydroxyvinorelbine, and vinorelbine 6'-oxide. drugbank.compharmgkb.org A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterized a total of 17 metabolites. nih.gov Another study identified a major metabolite, M2 (a didehydro-vinorelbine), which was formed by both CYP3A4 and CYP3A5, but was more abundantly produced in incubations with CYP3A4. researchgate.netnih.gov
| Metabolite | Alternative Name(s) | Key Characteristics |
|---|---|---|
| 4-O-deacetyl vinorelbine | DVRL, M2 (in some studies) | The main active metabolite, possessing antitumor activity. drugbank.comgeneesmiddeleninformatiebank.nl Slowly cleared from the blood. nih.gov Its formation is not dependent on CYP enzymes. geneesmiddeleninformatiebank.nl |
| Didehydro-vinorelbine | M2 (in other studies) | A major metabolite identified in vitro, formed by both CYP3A4 and CYP3A5. nih.govresearchgate.net |
| Vinorelbine N-oxide | - | Identified as a metabolite in human blood, plasma, and urine. drugbank.com |
| Hydroxy-vinorelbine isomers | M3, M5, M6, M7 | Detected following administration of vinorelbine. geneesmiddeleninformatiebank.nl |
| 3,6-epoxy-vinorelbine | M1 | Detected as a metabolite. geneesmiddeleninformatiebank.nl |
The biotransformation of vinorelbine involves several Phase I metabolic pathways, including oxidation, deacetylation, and hydroxylation. nih.gov The enzymatic pathways strongly suggest the major role of cytochrome P450 enzymes in these transformations. nih.gov The conversion of vinorelbine in human liver microsomes has been described as a process involving one saturable and one non-saturable component. psu.edudrugbank.com For the saturable process, the Michaelis-Menten constant (Km) was determined to be 1.90 µM and the maximum velocity (Vmax) was 25.3 pmol/min/mg of protein. drugbank.com
Given that CYP3A4 is the primary enzyme responsible for the metabolism of vinorelbine, it is considered the rate-limiting enzyme in its hepatic clearance. psu.edudrugbank.com The rate of metabolism is dependent on the concentration of vinorelbine and the activity of the CYP3A4 enzyme. psu.edu
| Pathway | Description | Key Enzymes/Factors |
|---|---|---|
| Oxidation/Hydroxylation | Addition of oxygen or hydroxyl groups to the vinorelbine molecule, leading to various hydroxylated metabolites. | Primarily mediated by CYP3A4. psu.edunih.gov |
| Deacetylation | Removal of an acetyl group to form the active metabolite 4-O-deacetyl vinorelbine (DVRL). | This pathway is not dependent on CYP enzymes. geneesmiddeleninformatiebank.nl |
| N-Dealkylation/N-Oxidation | Removal of alkyl groups or addition of oxygen to a nitrogen atom, resulting in metabolites like vinorelbine N-oxide. | Likely mediated by CYP enzymes. drugbank.comnih.gov |
Mechanistic Drug-Drug Interaction Research
The central role of CYP3A4 in vinorelbine metabolism makes it susceptible to drug-drug interactions with agents that inhibit or induce this enzyme. Furthermore, its interaction with transport proteins can also be a source of pharmacokinetic interactions.
Co-administration of vinorelbine with strong inhibitors of CYP3A4 (such as itraconazole, ketoconazole, and ritonavir) can increase blood concentrations of vinorelbine. medac.eumedscape.com Conversely, co-administration with strong inducers of CYP3A4 (like rifampicin, phenytoin, and St. John's Wort) may decrease vinorelbine blood concentrations. medac.euontosight.ai
Research has also investigated the potential of vinorelbine itself to inhibit CYP enzymes. In vitro studies show that high concentrations of vinorelbine can inhibit CYP3A4 activity. psu.edudrugbank.com One study estimated the 50% inhibitory concentration (IC50) of vinorelbine for testosterone (B1683101) 6β-hydroxylase (a marker of CYP3A4 activity) to be 155 µM. psu.edudrugbank.com However, this concentration is much higher than the plasma concentrations typically observed in patients, suggesting a low risk of vinorelbine inhibiting the metabolism of other CYP3A4 substrates in a clinical setting. psu.edudrugbank.com The inhibitory effects of vinorelbine on other CYP activities were found to be minimal. drugbank.com
| Interacting Agent Type | Example Agents | Effect on Vinorelbine |
|---|---|---|
| Strong CYP3A4 Inhibitors | Itraconazole, Ketoconazole, Ritonavir, Clarithromycin | Increase blood concentrations of vinorelbine. medac.eumedscape.com |
| Strong CYP3A4 Inducers | Rifampicin, Phenytoin, Carbamazepine, St. John's Wort | Decrease blood concentrations of vinorelbine. medac.eu |
Vinorelbine has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. geneesmiddeleninformatiebank.nlmedac.eu This means that the transport of vinorelbine across cell membranes can be affected by drugs that inhibit or induce P-gp. Concomitant use of P-gp inhibitors, such as verapamil, cyclosporine, and quinidine, can potentially alter the concentration of vinorelbine. medac.eumedscape.com No specific in vitro studies on other intestinal or hepatic transporter proteins were conducted during the development of oral vinorelbine. geneesmiddeleninformatiebank.nl
Pharmacokinetics in Preclinical Animal Models (non-human, non-clinical)
The pharmacokinetic profile of vinorelbine has been extensively studied in various preclinical animal models to understand its absorption, distribution, metabolism, and elimination. These studies, conducted in species such as mice, rats, dogs, and monkeys, have provided foundational knowledge of the drug's behavior in a biological system.
Following intravenous administration, vinorelbine's plasma concentration decreases in a multi-exponential manner across all studied animal species. This is characterized by an initial rapid decay, reflecting distribution to tissues, followed by a slower terminal phase. hres.ca The terminal half-life varies among species, with values of approximately 7.3 hours in mice and 9.5 hours in rats. hres.ca In dogs and monkeys, the half-life is considerably longer. hres.ca Plasma clearance after intravenous administration was estimated to be 2 L/h/kg in rats and 0.54 L/h/kg in monkeys. hres.ca
Absorption and Distribution Studies
Preclinical investigations have revealed that vinorelbine is rapidly absorbed after oral administration in all animal species tested, with the maximum plasma concentration (Tmax) typically reached between 1 and 2 hours post-administration. hres.ca The absolute bioavailability was determined to be 16% in rats. hres.ca In mice administered a radiolabeled dose, the bioavailability of radioactivity was 25%. hres.ca
Vinorelbine, being a lipophilic compound, demonstrates rapid and extensive distribution into peripheral tissues, which is consistent with its large volume of distribution. sci-hub.se Studies using radiolabeled vinorelbine have shown widespread distribution of radioactivity throughout the bodies of mice, rats, and monkeys. hres.casci-hub.se The highest concentrations of radioactivity are consistently found in organs of elimination, such as the liver and kidneys. hres.casci-hub.se Significant levels are also detected in the spleen, lungs, and thymus. sci-hub.se Conversely, minimal amounts of radioactivity are found in fat, bone marrow, heart, and brain tissue. hres.casci-hub.se
In rats, vinorelbine has been shown to cross the placental barrier. windows.net Plasma protein binding in rats was found to be concentration-dependent, with 81.8% binding at a concentration of 51.6 ng. equ/ml and 92.2% at 15.1 ng. equ/ml. windows.net
A study in female NuNu mice with brain metastases from breast cancer provided detailed insights into tissue distribution. nih.govresearchgate.net Following intravenous administration, the pharmacokinetics of ³H-vinorelbine were evaluated over 8 hours. nih.govresearchgate.net The study highlighted that vinorelbine exposure in the majority of brain metastases was significantly lower than in systemic metastases. researchgate.net
Interactive Data Table: Vinorelbine Distribution in Tissues of Tumor-Bearing Mice
This table presents the concentration of ³H-vinorelbine in various organs at different time points after intravenous administration to MDA-MB-231BR tumor-bearing mice. nih.gov Data is expressed as mean ± SD.
| Time Point | Liver (µM) | Spleen (µM) | Kidney (µM) | Lung (µM) | Heart (µM) | Muscle (µM) |
| 0.5 h | 10.1 ± 2.1 | 12.5 ± 3.0 | 7.5 ± 1.5 | 18.2 ± 4.0 | 3.5 ± 0.8 | 1.8 ± 0.4 |
| 2.0 h | 8.9 ± 1.9 | 10.8 ± 2.5 | 6.1 ± 1.3 | 15.5 ± 3.5 | 2.9 ± 0.7 | 1.5 ± 0.3 |
| 8.0 h | 4.5 ± 1.0 | 5.9 ± 1.4 | 3.2 ± 0.7 | 8.1 ± 1.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |
Elimination Pathways in Animal Models
The primary route of elimination for vinorelbine and its metabolites in preclinical animal models is through the feces. hres.casci-hub.se This has been consistently observed in studies involving mice, rats, and monkeys. hres.ca Biliary excretion is the predominant mechanism for the elimination of both unchanged vinorelbine and its metabolites. medac.eu
In a study investigating the biliary excretion in pigs that received intravenous vinorelbine, 26% of the dose was recovered in the bile as unchanged vinorelbine within 48 hours. sci-hub.se A small amount of the metabolite deacetylvinorelbine (less than 5%) was also found in the bile. sci-hub.se
Urinary excretion represents a minor elimination pathway. sci-hub.se In one study, urinary excretion accounted for 16% to 21% of the total elimination of radioactivity. sci-hub.se This excretion was rapid, with a significant portion occurring within the first 24 hours. sci-hub.se
Interactive Data Table: Pharmacokinetic Parameters of Vinorelbine in Preclinical Models
This table summarizes key pharmacokinetic parameters of vinorelbine following intravenous administration in different animal species. hres.ca
| Species | Half-Life (t½) | Plasma Clearance (CL) |
| Mouse | 7.3 hours | Not Reported |
| Rat | 9.5 hours | 2 L/h/kg |
| Monkey | 16.6 - 35.5 hours | 0.54 L/h/kg |
Novel Drug Delivery Systems and Formulation Research
Nanoparticle-Based Delivery Systems for Vinorelbine
Nanoparticle-based strategies are at the forefront of research to optimize Vinorelbine delivery. By encapsulating the drug within various nanocarriers, researchers aim to alter its distribution in the body, shielding it from rapid clearance and reducing its exposure to healthy tissues.
Liposomes, which are vesicles composed of lipid bilayers, are a versatile platform for drug delivery. mdpi.com For Vinorelbine, liposomal encapsulation has been explored to improve drug retention and circulation time. liposomes.ca
A significant area of investigation involves thermosensitive liposomes (TSLs), which are engineered to release their contents in response to mild hyperthermia (39-43°C). biorxiv.orgresearchgate.net This approach allows for triggered drug release specifically at a heated tumor site, potentially enhancing drug concentration in the target area. biorxiv.orgresearchgate.net Research on a TSL formulation of Vinorelbine (ThermoVRL) demonstrated that this strategy could improve the therapeutic index of the drug. biorxiv.org In a murine model of rhabdomyosarcoma, ThermoVRL combined with localized heat showed enhanced tumor-specific drug delivery compared to both free Vinorelbine and a non-thermosensitive liposomal formulation (NTSL-VRL). biorxiv.org
Studies have compared the loading and retention properties of Vinorelbine and other vinca (B1221190) alkaloids in liposomes. nih.gov Formulations using sphingomyelin/cholesterol (SM/Chol) have shown promise. liposomes.ca Optimization of these liposomes revealed that drug retention in vivo was dependent on the drug-to-lipid ratio, with higher ratios leading to improved pharmacokinetics. liposomes.ca A phase I clinical study has been conducted on a liposomal Vinorelbine injection (NanoVNB®), which showed a higher maximum plasma concentration and lower clearance compared to free Vinorelbine. researchgate.net
Table 1: Research Findings on Liposomal Vinorelbine Formulations
| Formulation Type | Key Components | Research Focus | Notable Findings | Citation |
|---|---|---|---|---|
| Thermosensitive Liposomes (TSL) | Temperature-sensitive lipids | Triggered drug release with mild hyperthermia (39-43°C) | Enhanced tumor-specific drug delivery compared to free drug and non-thermosensitive liposomes in a murine model. biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |
| Sphingomyelin/Cholesterol (SM/Chol) Liposomes | Sphingomyelin, Cholesterol | Optimization of drug retention and therapeutic activity | Drug retention was dependent on the drug-to-lipid ratio; showed promising activity against B16 melanoma tumors. liposomes.ca | liposomes.ca |
| NanoVNB® | Distearoylphosphatidylcholine, Cholesterol, PEG-DSPE | Phase I clinical trial in patients with advanced solid tumors | Well-tolerated with more favorable pharmacokinetic profiles than free Vinorelbine. researchgate.net | researchgate.net |
| pH-gradient Liposomes | Egg sphingomyelin/cholesterol, MgSO₄, Ionophore A23187 | Comparison of drug loading and retention | High encapsulation levels achieved; retention was found to be dependent on the drug-to-lipid ratio. nih.gov | nih.gov |
Polymeric nanoparticles, made from biodegradable and biocompatible polymers, offer a platform for controlled and targeted drug delivery. ijper.orgbiointerfaceresearch.com One study focused on nanoparticles formulated with Poly(Lactic-co-Glycolic Acid) (PLGA), an FDA-approved polymer, and chitosan. ijper.org The optimized PLGA-chitosan nanoparticles had a particle size of 161.22 nm and an entrapment efficiency of 78.9% for Vinorelbine Ditartrate, sustaining drug release for over 140 hours in vitro. ijper.org Another study using co-polymer nanoparticles (215 nm in diameter) reported a high encapsulation efficiency of 89.76% and found that the formulation enhanced the inhibition of cancer cell proliferation compared to the free drug. researchgate.netersnet.org
Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, have also been investigated as carriers for Vinorelbine. mdpi.comtandfonline.com Micelles prepared from polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE) showed high encapsulation efficiency (99.8%) and an average diameter of 17.2 nm. tandfonline.com These Vinorelbine-loaded micelles demonstrated a faster entry and higher accumulation in tumor cells compared to free Vinorelbine. tandfonline.com Research has also been conducted on star-shaped and Y-shaped block copolymers of poly(ε-caprolactone) (PCL) and polyethylene glycol (PEG). mdpi.comresearchgate.net Micelles formed from Y-shaped copolymers were found to be particularly suitable for delivering hydrophobic drugs like Vinorelbine, as they formed at lower concentrations and could carry a higher amount of the drug. researchgate.net In a study co-delivering Pirarubicin and Vinorelbine, micelles made from chondroitin (B13769445) sulfate-cholesterol polymers and DSPE-mPEG2000 showed a synergistic anti-tumor effect in breast cancer models. jsu-mse.com
Table 2: Research Findings on Polymeric Nanoparticles and Micellar Systems for Vinorelbine
| System Type | Polymer(s) Used | Particle Size | Encapsulation Efficiency (%) | Key Research Finding | Citation |
|---|---|---|---|---|---|
| Polymeric Nanoparticles | PLGA-Chitosan | 161.22 nm | 78.9% | Sustained in vitro release for over 140 hours. ijper.org | ijper.org |
| Polymeric Nanoparticles | Co-polymer | 215 nm | 89.76% | Significantly improved inhibition of cancer cell proliferation compared to free drug. researchgate.netersnet.org | researchgate.netersnet.org |
| Polymeric Micelles | PEG-PE | 17.2 nm | 99.8% | Faster entry and higher accumulation in tumor cells. tandfonline.com | tandfonline.com |
| Polymeric Micelles | Y-Shaped PEG–(PCL)₂ | Not Specified | Not Specified | Found to be more convenient for delivery, carrying a higher amount of Vinorelbine. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Co-delivery Micelles | Chondroitin sulfate-cholesterol, DSPE-mPEG2000 | 155.5 nm | 87.54% (for VRL) | Demonstrated synergistic anti-tumor effect in breast cancer models. jsu-mse.com | jsu-mse.com |
Magnetic nanoparticles offer a unique approach by combining drug delivery with the potential for magnetic targeting and hyperthermia. Research has been conducted on multifunctional therapeutic agents in the form of Vinorelbine-loaded polydopamine-coated iron oxide (Fe₃O₄) nanoparticles. beilstein-journals.orgbeilstein-journals.orgnih.gov These nanoparticles were synthesized using a solvothermal technique and were designed to integrate chemotherapy with photothermal therapy. beilstein-journals.org The resulting VNB/PDA/Fe₃O₄ nanoparticles exhibited a saturation magnetization value of 60.40 emu/g, confirming their magnetic properties. beilstein-journals.orgnih.gov In vitro studies investigated drug release under different pH conditions and their photothermal activity upon near-infrared (NIR) laser irradiation, suggesting a potential for a controlled, multi-modal treatment approach. beilstein-journals.org
Bovine Serum Albumin (BSA), a natural protein, has been utilized as a biocompatible carrier for drug delivery. researchgate.netnih.govresearchgate.net Vinorelbine tartrate has been encapsulated into BSA nanoparticles using a desolvation procedure, which were then conjugated with folate for targeted delivery. researchgate.netnih.gov The optimized Vinorelbine-loaded BSA nanoparticles (VLBT-BSANPs) had a mean particle size of 155.4 nm and a zeta potential of -32.97 mV. researchgate.netnih.gov These particles achieved a high drug entrapment efficiency of approximately 90.6% and a drug loading efficiency of about 45.6%. nih.gov The spherical shape and small diameter were maintained after conjugation with folate. nih.gov
Table 3: Characteristics of Vinorelbine-Loaded BSA Nanoparticles
| Parameter | Value | Citation |
|---|---|---|
| Preparation Method | Desolvation | researchgate.netnih.gov |
| Mean Particle Size | 155.4 nm | researchgate.netnih.gov |
| Zeta Potential | -32.97 mV | researchgate.netnih.gov |
| Drug Entrapment Efficiency (DEE) | ~90.6% | nih.gov |
| Drug Loading Efficiency (DLE) | ~45.6% | nih.gov |
| Targeting Ligand | Folate | researchgate.netnih.gov |
Nanolipid carriers (NLCs) are a newer generation of lipid nanoparticles that are formed by blending solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). pensoft.nettandfonline.comtandfonline.com Research has focused on developing activated NLCs for Vinorelbine delivery to lung cancer by using hyaluronic acid (HA) as a targeting ligand. pensoft.netresearchgate.net HA interacts with receptors like CD44 that are often overexpressed on cancer cells. pensoft.netresearchgate.net In one study, Vinorelbine-loaded HA-NLCs had a mean particle size of 102 nm and a zeta potential of -44.1 mV. pensoft.netresearchgate.net These targeted NLCs showed prolonged drug release over 48 hours and demonstrated enhanced cytotoxic effects against a lung cancer cell line in vitro compared to the non-targeted NLCs and the marketed drug. pensoft.netresearchgate.net
Targeted Delivery Strategies
A primary goal of novel formulation research is to achieve targeted delivery, concentrating the therapeutic agent at the tumor site while minimizing systemic exposure. Several strategies are being explored for Vinorelbine.
Passive Targeting: Many nanoparticle systems, including liposomes and polymeric nanoparticles, inherently accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. biointerfaceresearch.commdpi.comresearchgate.net This phenomenon is a result of the leaky blood vessels and poor lymphatic drainage commonly found in tumors.
Active Targeting: This approach involves attaching specific ligands to the surface of nanoparticles that bind to receptors overexpressed on cancer cells.
Folate Receptor Targeting: Folate-conjugated BSA nanoparticles have been developed to target cancer cells that overexpress folate receptors. researchgate.netnih.gov
Hyaluronic Acid (HA) Targeting: HA-coated NLCs are designed to target cancer cells via receptors like CD44, enhancing selectivity. pensoft.netresearchgate.netresearchgate.net
Peptide Targeting: A novel tumor-targeted peptide (TTP) has been used to decorate liposomes for the co-delivery of everolimus (B549166) and vinorelbine to renal cell carcinoma xenografts, showing excellent tumor-specific uptake. dovepress.comscispace.com In another study, multifunctional liposomes were modified with polyethylenimine and the peptide vapreotide (B1663551) to target brain glioma and associated stem cells. nih.gov
Stimuli-Responsive Targeting: This strategy relies on specific triggers within the tumor microenvironment or applied externally.
Temperature-Triggered Release: Thermosensitive liposomes release their Vinorelbine payload when heated to mild hyperthermic temperatures, allowing for spatially controlled drug delivery. biorxiv.orgresearchgate.net
pH-Responsive Release: Magnetic nanoparticles have been studied for their pH-dependent drug release profiles, with different release kinetics observed at the acidic pH of the tumor microenvironment (pH 5.5) compared to physiological pH (7.4). beilstein-journals.orgnih.gov
Ligand-Mediated Targeting (e.g., Folate-Conjugated, Hyaluronic Acid)
Ligand-mediated targeting utilizes the overexpression of specific receptors on the surface of cancer cells to achieve selective drug delivery. This active targeting approach enhances the accumulation of the drug carrier in tumor tissues. nih.gov
Folate-Conjugated Nanoparticles: The folate receptor is frequently overexpressed in various cancers, making folic acid a valuable targeting ligand. nih.gov Researchers have developed folate-conjugated nanoparticles to deliver vinorelbine tartrate. In one study, folate-conjugated recombinant human serum albumin (rHSA) nanoparticles loaded with vinorelbine tartrate were prepared. ingentaconnect.com The process was optimized using response surface methodology to create a targeted drug delivery system. ingentaconnect.commdpi.com
Another approach involved folate-conjugated bovine serum albumin (BSA) nanoparticles. These were synthesized using a desolvation and cross-linkage method. mdpi.com The resulting nanoparticles demonstrated favorable characteristics for drug delivery. mdpi.com However, a separate study synthesizing a series of folate-vinca alkaloid small molecule drug conjugates (SMDCs) found that those constructed with vinorelbine analogues did not produce significant biological activity, in contrast to conjugates made with other vinca alkaloids like desacetylvinblastine hydrazide (DAVLBH). acs.org
Hyaluronic Acid-Conjugated Nanocarriers: Hyaluronic acid (HA) is another key ligand for cancer targeting, as its receptor, CD44, is often overexpressed on tumor cells. pensoft.netfrontiersin.org A study focused on preparing HA-activated nanostructured lipid carriers (NLCs) for vinorelbine delivery to lung cancer cells. pensoft.net The HA was chemically conjugated to a pegylated lipid (DSPE-PEG) and then used to formulate the vinorelbine-loaded NLCs. pensoft.netresearchgate.net The resulting HA-NLCs showed enhanced cytotoxicity against the A549 lung cancer cell line compared to the non-targeted NLCs and the free drug. pensoft.netresearchgate.net This was attributed to the active uptake of the HA-coated carriers via CD44 receptors. pensoft.net
Table 1: In Vitro Cytotoxicity of Hyaluronic Acid-Targeted Vinorelbine NLCs
| Formulation | IC50 (µg/mL) against A549 Cells |
|---|---|
| Marketed Vinorelbine | 45.65 |
| Non-activated Vinorelbine-loaded NLC | 57.29 |
| Vinorelbine-loaded HA-NLC | 35.7 |
Data sourced from Pharmacia, 2025. pensoft.netresearchgate.net
Antibody-Drug Conjugates (ADCs) with Vinorelbine Derivatives
Antibody-drug conjugates (ADCs) represent a highly targeted therapeutic approach, combining the specificity of a monoclonal antibody with the cytotoxic potency of a payload drug. mdpi.comnih.gov The antibody targets a specific antigen on the surface of tumor cells, leading to the internalization of the ADC and the subsequent release of the cytotoxic agent inside the cell. aerzteblatt.de
Due to its high cytotoxicity, vinorelbine has been considered a suitable candidate for use as an ADC payload. creative-biolabs.com The goal is to leverage its potent anti-mitotic activity while mitigating the non-selective toxicity associated with its systemic administration. creative-biolabs.com The development of vinorelbine-based ADCs involves customized strategies for conjugation and the use of appropriate linkers to ensure stability in circulation and efficient release at the target site. creative-biolabs.com
However, the development of effective vinorelbine-based ADCs has faced challenges. A study that synthesized and evaluated various folate-vinca alkaloid conjugates reported that those containing vinorelbine analogues failed to show significant biological activity in vitro and in vivo. acs.org This suggests that the specific chemistry of conjugation and the choice of the vinca alkaloid derivative are critical for the success of the targeted conjugate. acs.org The fundamental components of an ADC—the antibody, the linker, and the payload—must be carefully optimized for therapeutic success. nih.govnih.gov
Externally Triggered Release Mechanisms (e.g., Hyperthermia)
Externally triggered release systems offer spatial and temporal control over drug delivery. Mild hyperthermia (temperatures between 39-43°C) combined with thermosensitive liposomes is a prominent example of this strategy. biorxiv.orgresearchgate.netnih.gov These liposomes are designed to be stable at physiological temperature (37°C) but rapidly release their encapsulated drug when heated. biorxiv.org
Research has explored thermosensitive liposomal formulations of vinorelbine for the treatment of cancers like rhabdomyosarcoma. biorxiv.orgresearchgate.net These studies demonstrate that when thermosensitive liposomes containing vinorelbine are administered systemically, and localized mild hyperthermia is applied to the tumor area, a triggered release of the drug occurs specifically within the heated tumor vasculature. biorxiv.org This approach significantly enhances the local drug concentration, improving therapeutic efficacy while reducing systemic toxicity. biorxiv.orgnih.gov
In vitro release studies are crucial for characterizing these formulations. For instance, a thermosensitive liposome (B1194612) formulation of vinorelbine (ThermoVRL) showed minimal drug release at 37°C but achieved nearly 100% release within 30 seconds when heated to 42°C. biorxiv.org In contrast, a non-thermosensitive liposome formulation showed negligible release differences between 37°C and 42°C over short durations. biorxiv.org
Table 2: In Vitro Release of Vinorelbine from Thermosensitive Liposomes (ThermoVRL)
| Temperature | Time | Cumulative Release (%) |
|---|---|---|
| 42°C | 30 seconds | ~100% |
| 37°C | 20 minutes | Negligible |
Data sourced from bioRxiv, 2022. biorxiv.org
Another study investigated vinorelbine-loaded polydopamine-coated iron oxide nanoparticles, which demonstrated photothermal activity. nih.gov When irradiated with a near-infrared (NIR) laser, these nanoparticles generated heat, which triggered an enhanced release of vinorelbine. nih.gov
Controlled Release Formulations and Release Kinetics Studies (In Vitro)
The development of controlled-release formulations for vinorelbine is aimed at maintaining an effective drug concentration for a prolonged period, improving patient compliance, and reducing side effects. In vitro release studies are fundamental to characterizing the performance of these formulations by examining the rate and mechanism of drug release.
For ligand-mediated systems, studies have shown sustained release profiles. Folate-conjugated BSA nanoparticles encapsulating vinorelbine tartrate exhibited a biphasic release pattern: an initial burst release followed by a slow, sustained release. mdpi.com Approximately 60% of the drug was released in the first 20 hours, with a cumulative release reaching about 76% by 56 hours. mdpi.com Similarly, hyaluronic acid-activated NLCs released 85.23% of their vinorelbine load over 48 hours. pensoft.net
The degree of cross-linking in nanoparticle formulations can also modulate release kinetics. In a study on folate-decorated rHSA nanoparticles, increasing the concentration of the cross-linking agent, glutaraldehyde, resulted in a decreased rate of vinorelbine release. ingentaconnect.com
For externally triggered systems, release kinetics are highly dependent on the external stimulus. Thermosensitive liposomes show a dramatic increase in release rate upon heating. biorxiv.org Photothermally active nanoparticles also demonstrate stimulus-dependent release. Vinorelbine-loaded magnetic nanoparticles coated with polydopamine showed a significantly higher release rate at an acidic pH of 5.5 (mimicking the tumor microenvironment) compared to a physiological pH of 7.4. nih.gov The application of NIR laser irradiation further accelerated this release, achieving 99.04% release after 120 minutes of intermittent exposure. nih.gov
Table 3: Cumulative In Vitro Release of Vinorelbine from Various Formulations
| Formulation | Condition | Time | Cumulative Release (%) |
|---|---|---|---|
| Folate-BSA-Nanoparticles | pH 7.4 | 20 h | ~60% |
| Folate-BSA-Nanoparticles | pH 7.4 | 56 h | ~76% |
| Hyaluronic Acid-NLCs | pH 7.4 | 48 h | 85.23% |
| Magnetic Nanoparticles | pH 5.5 | 50 h | 99% |
| Magnetic Nanoparticles | pH 7.4 | 50 h | 67% |
| Magnetic Nanoparticles | pH 5.5 + NIR Laser | 120 min | 99.04% |
Data compiled from multiple sources. mdpi.compensoft.netnih.gov
Prodrug Approaches for Vinorelbine
The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable drug properties by chemically modifying the parent drug into an inactive or less active form. mdpi.comopenmedicinalchemistryjournal.com This bioreversible derivative, upon administration, is converted into the active drug through enzymatic or chemical processes in the body. researchgate.net The primary objectives of prodrug design include improving solubility, increasing chemical stability, enhancing permeability and oral absorption, and achieving site-specific drug delivery. researchgate.net
Commonly, functional groups like hydroxyl or amine groups on a parent drug are modified to form esters, carbonates, carbamates, or amides. researchgate.net These ester prodrugs, for example, can be designed to improve the pharmacokinetic properties of a drug by altering its lipophilicity or solubility. scirp.org The prodrug is typically designed to be stable until it reaches a specific site where enzymes, such as esterases, cleave the promoiety to release the active drug. scirp.orgmdpi.com
While the prodrug strategy has been successfully applied to many anticancer agents to enhance their therapeutic profiles, specific research detailing the synthesis and evaluation of vinorelbine prodrugs is not extensively documented in the reviewed literature. Given vinorelbine's chemical structure, which contains hydroxyl and amine functionalities, it presents potential sites for derivatization to create prodrugs. Such modifications could theoretically be explored to improve its oral bioavailability or to target its release in tumor tissues, thereby broadening its therapeutic applications.
Vinorelbine in Combination Therapies: Preclinical Rationale
Rationale for Combining Vinorelbine with Other Anticancer Agents
The therapeutic efficacy of vinorelbine in cancer treatment is often enhanced when used in combination with other anticancer agents. The preclinical rationale for these combinations is rooted in the synergistic or additive effects that arise from targeting distinct yet complementary cellular pathways involved in cancer cell proliferation, survival, and resistance. By combining drugs with different mechanisms of action, it is possible to achieve greater tumor cell killing, overcome intrinsic or acquired drug resistance, and potentially reduce individual drug doses to mitigate toxicity.
Vinorelbine, a vinca (B1221190) alkaloid, and taxanes like docetaxel (B913) and paclitaxel (B517696) both target the microtubule network, a critical component of the cell's cytoskeleton essential for mitosis. However, they do so through different mechanisms. Vinorelbine inhibits the polymerization of tubulin, leading to the disruption of mitotic spindle formation and arresting cells in metaphase. researchgate.net Conversely, taxanes promote microtubule assembly and stabilize them, preventing the dynamic instability required for mitotic spindle function, which also results in mitotic arrest.
Preclinical studies have demonstrated a synergistic interaction between vinorelbine and taxanes. aacrjournals.orgoncotarget.comcancernetwork.com This synergy is thought to arise from their opposing effects on microtubule dynamics, creating a "total microtubule poison." spandidos-publications.com When used simultaneously in vitro, vinorelbine and paclitaxel have shown synergistic antitumor effects in breast and lung cancer cell lines. fresenius-kabi.combccancer.bc.ca The sequence of administration can be crucial; some in vitro data suggest that concurrent administration or administering vinorelbine before paclitaxel results in synergy, while the reverse sequence can be antagonistic. spandidos-publications.combccancer.bc.ca This enhanced effect is hypothesized to overwhelm the cancer cell's ability to cope with microtubule disruption, leading to more effective cell cycle arrest and apoptosis. oncotarget.com
Combining vinorelbine with DNA-damaging agents like cisplatin (B142131) and cyclophosphamide (B585) is a well-established strategy with a strong preclinical basis. nih.govnih.govresearchgate.net These agents induce cell death by causing damage to cellular DNA, which complements the mitotic arrest induced by vinorelbine. Cisplatin forms DNA adducts that interfere with DNA replication and transcription, leading to apoptosis. Cyclophosphamide, an alkylating agent, creates DNA crosslinks that also disrupt DNA replication.
The synergy between vinorelbine and cisplatin has been observed in preclinical models of non-small cell lung cancer (NSCLC). nih.govnih.gov The combination is thought to be effective because the two drugs target different phases of the cell cycle and have distinct mechanisms of cytotoxicity. Similarly, preclinical studies have shown a synergistic relationship between vinorelbine and cyclophosphamide, particularly in the context of immunomodulation. This combination has been shown to not only have direct cytotoxic effects but also to favorably alter the tumor immune microenvironment.
The advent of targeted therapies has opened new avenues for combination strategies with vinorelbine. These agents are designed to inhibit specific molecules involved in cancer cell growth and survival.
Lenvatinib (B1674733) and Sorafenib (B1663141): These are multi-kinase inhibitors that target various receptor tyrosine kinases, including those involved in angiogenesis (e.g., VEGFR) and cell proliferation. Preclinical studies in anaplastic thyroid cancer and hepatocellular carcinoma (HCC) have shown that combining vinorelbine with lenvatinib or sorafenib results in synergistic antitumor activity. spandidos-publications.com The rationale is that while vinorelbine disrupts mitosis, the kinase inhibitors cut off the tumor's blood supply and inhibit key signaling pathways, leading to a multi-pronged attack. In HCC models, the combination of sorafenib and vinorelbine showed a notable response rate, effectively suppressing tumor growth and angiogenesis.
JQ-1: This compound is a BET (Bromo and Extra-Terminal domain) inhibitor that works by epigenetically silencing key oncogenes. researchgate.net Preclinical research in triple-negative breast cancer (TNBC) and neuroblastoma has demonstrated a synergistic interaction between JQ-1 and vinorelbine. aacrjournals.org JQ-1 induces cell cycle arrest in the G1 phase and can increase the expression of βIII-tubulin, which in turn sensitizes cancer cells to vinorelbine-mediated cell death. aacrjournals.org The combination has been shown to cooperatively induce apoptosis and suppress tumor progression in animal models. aacrjournals.org
The combination of vinorelbine with immune checkpoint inhibitors, such as anti-PD-1 antibodies, is based on the immunomodulatory effects of chemotherapy. Preclinical studies suggest that certain chemotherapy agents, including vinorelbine, can enhance the efficacy of immunotherapy. researchgate.net This can occur through several mechanisms, including the induction of immunogenic cell death, which releases tumor antigens and promotes an anti-tumor immune response.
Studies in preclinical models of breast cancer and lymphoma have shown that vinorelbine can improve the efficacy of anti-PD-L1 therapy. The combination of intermittent cyclophosphamide, vinorelbine, and an anti-PD-1 checkpoint inhibitor was found to activate antigen-presenting cells and abrogate tumor growth in TNBC models. This was associated with an increase in stem-like CD8+ T cells, suggesting that the chemotherapy helps to "prime" the tumor microenvironment for a more effective response to immunotherapy.
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a naturally occurring protein that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. While promising, many cancer cells are resistant to TRAIL-induced apoptosis. Preclinical studies have shown that vinorelbine can sensitize cancer cells to TRAIL, enhancing its apoptotic effects.
In preclinical models of NSCLC, the combination of vinorelbine and recombinant human TRAIL (dulanermin) resulted in more potent apoptosis and greater antitumor activity than either agent alone. The proposed mechanism is that vinorelbine-induced cellular stress lowers the threshold for apoptosis, allowing TRAIL to more effectively trigger the caspase cascade and subsequent cell death. This combination has been investigated for its potential to overcome TRAIL resistance in various cancer types.
Preclinical Efficacy Studies of Combination Regimens (In Vitro and In Vivo)
The preclinical rationale for combining vinorelbine with other anticancer agents has been substantiated by numerous in vitro (cell culture) and in vivo (animal model) studies. These studies provide the foundational evidence for moving promising combinations into clinical trials.
In in vitro studies, the efficacy of combination therapies is often assessed by measuring cell viability, proliferation, and apoptosis. For example, studies on NSCLC and breast cancer cell lines have demonstrated that the sequential treatment of vinorelbine followed by the EGFR inhibitor gefitinib (B1684475) is significantly more active than single-agent treatments. Similarly, the combination of vinorelbine and the BET inhibitor JQ-1 has been shown to significantly increase cell death in breast cancer cell lines compared to either drug alone. In vitro experiments with anaplastic thyroid cancer cells showed that vinorelbine combined with lenvatinib produced a synergistic antiproliferative effect. spandidos-publications.com
The table below summarizes key findings from selected in vitro preclinical studies:
| Combination | Cancer Model (Cell Line) | Key Finding | Reference |
|---|---|---|---|
| Vinorelbine + Lenvatinib | Anaplastic Thyroid Cancer (8505C, 8305C) | Synergistic inhibition of cell proliferation. | spandidos-publications.com |
| Vinorelbine + Gefitinib | Non-Small Cell Lung Cancer (H1975) | Sequential treatment (VNB followed by GEF) was significantly more active than single agents. | |
| Vinorelbine + TRAIL | Non-Small Cell Lung Cancer (A549) | Combination induced more potent apoptosis than either drug alone. | |
| Vinorelbine + JQ-1 | Triple-Negative Breast Cancer (MDA-MB-231, HS578T) | Synergistic interaction, cooperating to induce apoptosis. | aacrjournals.org |
| Vinorelbine + Paclitaxel | Non-Small Cell Lung Cancer (A549) | Synergistic cytotoxicity at low concentrations with concurrent administration. | bccancer.bc.ca |
The table below summarizes key findings from selected in vivo preclinical studies:
| Combination | Cancer Model (In Vivo) | Key Finding | Reference |
|---|---|---|---|
| Vinorelbine + Sorafenib | Hepatocellular Carcinoma (PDX models) | 86.4% response rate, significant tumor growth inhibition, and prolonged overall survival. | |
| Vinorelbine + Gefitinib | Non-Small Cell Lung Cancer (H1975 xenografts) | Increased inhibition of tumor growth compared to single agents. | |
| Vinorelbine + Cyclophosphamide + Anti-PD-1 | Triple-Negative Breast Cancer (4T1, EMT6 models) | Abrogated local and metastatic tumor growth by a T-cell-related effect. | |
| Vinorelbine + JQ-1 (or iBET-762) | Breast Cancer (Orthotopic and brain metastasis models) | Significantly decreased tumor volume and weight; significant survival benefit. | |
| Vinorelbine + Radiotherapy | Hepatocellular Carcinoma (Xenograft model) | Significantly inhibited tumor growth and promoted more apoptosis than either treatment alone. |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| Vinorelbine |
| Docetaxel |
| Paclitaxel |
| Cisplatin |
| Cyclophosphamide |
| Lenvatinib |
| Sorafenib |
| JQ-1 |
| Anti-PD-1 |
| TRAIL (dulanermin) |
| Gefitinib |
| iBET-762 |
Molecular Basis of Synergistic and Additive Effects in Combination Therapies
The therapeutic efficacy of vinorelbine in cancer treatment is often enhanced when used in combination with other agents. Preclinical studies have elucidated the molecular underpinnings of these synergistic and additive interactions, which often involve complementary mechanisms of action, overcoming resistance pathways, and modulating the tumor microenvironment. These interactions can be broadly categorized based on the class of the partner drug: conventional chemotherapy, targeted therapy, and immunotherapy.
Combination with Other Chemotherapeutic Agents:
The synergy between vinorelbine and other cytotoxic drugs often arises from their distinct effects on the cell cycle and DNA repair mechanisms.
With Platinum Compounds (Cisplatin, Oxaliplatin): The combination of vinorelbine and platinum agents like cisplatin or oxaliplatin (B1677828) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC). Preclinical evidence suggests that their synergy is multifactorial. One key mechanism involves the inhibition of the PI3K/AKT signaling pathway. Co-treatment with vinorelbine and oxaliplatin has been shown to synergistically suppress the phosphorylation of PI3K and AKT. phcog.com This, in turn, leads to the downregulation of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein associated with multidrug resistance. phcog.com By inhibiting this resistance mechanism, the combination therapy achieves greater suppression of cancer cell proliferation, migration, and invasion while promoting apoptosis. phcog.com Furthermore, combination treatment with cisplatin and vinorelbine has been observed to increase the immunogenicity of lung cancer cells by upregulating the expression of Major Histocompatibility Complex (MHC) class I molecules, making tumor cells more susceptible to T-cell mediated killing. researchgate.netd-nb.info
With Taxanes (Paclitaxel, Docetaxel): Vinorelbine and taxanes both target microtubules but through opposing mechanisms. Vinorelbine inhibits tubulin polymerization, leading to microtubule disruption, while taxanes like paclitaxel and docetaxel promote tubulin assembly and stabilize microtubules. brieflands.comcancernetwork.com This dual interference with microtubule dynamics results in a potent mitotic blockade and cell death. The synergy is often sequence-dependent, with studies showing that concurrent administration or sequencing vinorelbine before paclitaxel yields the greatest cytotoxic effect in NSCLC cell lines. cancernetwork.com This schedule-dependent synergy suggests that the initial disruption of microtubule assembly by vinorelbine may render the cells more vulnerable to the stabilizing effects of the subsequent taxane (B156437) treatment. brieflands.comcancernetwork.com
With Antimetabolites (5-Fluorouracil): The combination of vinorelbine with 5-fluorouracil (B62378) (5-FU) or its oral prodrugs (like UFT or capecitabine) has shown schedule-dependent synergistic activity against NSCLC. nih.gov Preclinical research indicates that vinorelbine can suppress the expression of thymidylate synthase (TS), the primary target of 5-FU. nih.gov The 5-FU-induced increase in TS protein is a known mechanism of resistance. By preventing this upregulation, vinorelbine enhances the chemosensitivity of cancer cells to 5-FU. nih.gov The most effective sequence involves administering vinorelbine prior to 5-FU, which leads to greater antitumor activity. nih.gov
Interactive Data Table: Vinorelbine in Combination with Chemotherapy
| Combination Agent | Cancer Type (Preclinical Model) | Molecular Basis of Synergy/Additivity | Key Findings | Citations |
| Oxaliplatin | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of PI3K/AKT/ABCG2 axis | Suppressed proliferation, migration, invasion; induced apoptosis. | phcog.com |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Upregulation of MHC class I, Fas, and ICAM-1 | Enhanced CTL-mediated killing; modulated tumor phenotype. | researchgate.netd-nb.info |
| Paclitaxel | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer | Opposing effects on microtubule dynamics | Sequence-dependent synergistic cytotoxicity; G2/M cell cycle arrest. | brieflands.comcancernetwork.com |
| 5-Fluorouracil/UFT | Non-Small Cell Lung Cancer (NSCLC) | Vinorelbine-induced suppression of thymidylate synthase (TS) | Schedule-dependent synergy; increased chemosensitivity to 5-FU. | nih.gov |
Combination with Targeted Therapies:
Vinorelbine can be combined with drugs that target specific molecular pathways crucial for tumor growth and survival.
With mTOR Inhibitors (Everolimus): In hepatocellular carcinoma (HCC) models, vinorelbine treatment alone can lead to the upregulation of survivin and the activation of the mTOR/p70S6K/4EBP1 pathway, which is a survival mechanism for the cancer cells. mdpi.com Combining vinorelbine with an mTOR inhibitor like everolimus (B549166) counteracts this effect. The synergy stems from the dual action of vinorelbine-induced mitotic arrest and apoptosis, coupled with everolimus-mediated downregulation of the mTOR signaling pathway and its downstream targets, including survivin and other cell-cycle regulators. mdpi.com This combination also appears to normalize tumor blood vessels, which may improve drug delivery. mdpi.com
With Multi-Kinase Inhibitors (Sorafenib, Surufatinib): The combination of vinorelbine and sorafenib in HCC models demonstrates significant synergistic antitumor activity. The molecular rationale involves the potent inhibition of angiogenesis and critical cell survival pathways. mdpi.com Specifically, the combination therapy more effectively inhibits the Focal Adhesion Kinase (FAK) signaling pathway, which is implicated in cell survival, proliferation, and drug resistance. mdpi.com Similarly, combining vinorelbine with surufatinib in NSCLC models enhances antitumor activity by inhibiting cell proliferation and migration, suppressing angiogenesis, and promoting apoptosis. aacrjournals.org
With HER2-Targeted Agents (Pyrotinib, T-DM1): In HER2-positive breast cancer, combining vinorelbine with the irreversible pan-ErbB receptor tyrosine kinase inhibitor pyrotinib (B611990) shows potential synergy. e-crt.org Vinorelbine's disruption of mitotic spindles complements pyrotinib's inhibition of the HER2 signaling pathway. e-crt.org Furthermore, metronomic scheduling of vinorelbine may add antiangiogenic and immunomodulatory effects. e-crt.org Synergy has also been demonstrated between the HER2-targeted antibody-drug conjugate T-DM1 and the HER2 inhibitor neratinib (B1684480), and similarly between neratinib and vinorelbine in HER2-mutated breast cancer models. biorxiv.org
With IAP Inhibitors (XAC 1396-11): Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, are often overexpressed in cancer cells, conferring resistance to apoptosis. Small molecule XIAP inhibitors, like XAC 1396-11, can synergize with vinorelbine in NSCLC cells. researchgate.net While low concentrations of either agent alone may fail to induce apoptosis, the combination provokes significant cleavage of PARP, a hallmark of apoptosis, by effectively neutralizing the anti-apoptotic function of IAPs. researchgate.net
Interactive Data Table: Vinorelbine in Combination with Targeted Therapy
| Combination Agent | Cancer Type (Preclinical Model) | Molecular Basis of Synergy/Additivity | Key Findings | Citations |
| Everolimus | Hepatocellular Carcinoma (HCC) | Downregulation of mTOR pathway, survivin, and cell-cycle regulators | Improved tumor response and overall survival; blood vessel normalization. | mdpi.com |
| Sorafenib | Hepatocellular Carcinoma (HCC) | Potent inhibition of the FAK signaling pathway | Enhanced inhibition of angiogenesis and cell survival; increased apoptosis. | mdpi.com |
| Pyrotinib | HER2+ Breast Cancer | Dual targeting of microtubules and HER2 signaling pathway | Potential for antiangiogenic and immunomodulatory effects. | e-crt.org |
| XAC 1396-11 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of XIAP and other IAPs | Synergistic induction of PARP cleavage and apoptosis. | researchgate.net |
Combination with Immunotherapy:
Preclinical studies provide a strong rationale for combining vinorelbine with immune checkpoint inhibitors (ICIs) due to its immunomodulatory properties.
With Anti-PD-1/PD-L1 Antibodies: Vinorelbine can enhance the efficacy of anti-PD-1 or anti-PD-L1 therapies. aacrjournals.orgresearchgate.net One proposed mechanism is that vinorelbine sensitizes tumors to immunotherapy by acting synergistically with PD-L1 receptors. nih.gov Studies in breast cancer models show that certain chemotherapy agents, including vinorelbine, can improve the efficacy of anti-PD-L1 treatment by favorably altering the landscape of circulating and tumor-infiltrating immune cells. researchgate.net For instance, the combination can increase the presence of progenitor exhausted CD8+ T cells within the tumor, which are responsive to checkpoint inhibition, while decreasing terminally exhausted T cells. aacrjournals.org This re-orchestration of the immune system within the tumor microenvironment can turn a "cold" tumor into a "hot" one, thereby improving the response to immunotherapy. aacrjournals.orgresearchgate.net
Interactive Data Table: Vinorelbine in Combination with Immunotherapy
| Combination Agent | Cancer Type (Preclinical Model) | Molecular Basis of Synergy/Additivity | Key Findings | Citations |
| Anti-PD-1/PD-L1 | Breast Cancer, Lymphoma | Modulation of circulating and intratumoral immune cells; activation of stem-like CD8+ T cells | Increased efficacy of checkpoint inhibition; enhanced tumor infiltration by B cells and NK cells. | aacrjournals.orgresearchgate.netnih.gov |
Analytical Methodologies for Vinorelbine Research
Chromatographic Techniques for Vinorelbine Quantification
Chromatographic methods are indispensable for separating and quantifying vinorelbine and its related compounds from complex biological matrices. These techniques offer high sensitivity and specificity, which are essential for accurate pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine analysis of vinorelbine. A sensitive HPLC method with ultraviolet (UV) detection has been developed and validated for the simultaneous quantification of vinorelbine and its active metabolite, 4-O-deacetylvinorelbine, in human biological fluids like blood and urine. nih.gov This method typically involves a liquid-liquid extraction process to isolate the compounds from the biological matrix, followed by separation on a cyano or C18 column and detection at a specific wavelength, such as 267 nm or 235 nm. nih.govthermofisher.comresearchgate.net The linearity of these assays has been validated over a significant concentration range, with a lower limit of quantification (LLOQ) suitable for clinical and preclinical studies. nih.govcapes.gov.br For instance, one method demonstrated linearity up to 2000 ng/ml with an LLOQ of 2.5 ng/ml. nih.gov The precision and accuracy of these HPLC methods are consistently high, often exceeding 94%. nih.gov
A combination of Thin-Layer Chromatography (TLC) and HPLC has also proven effective for monitoring the chemical synthesis of vinorelbine, allowing for the detection of intermediates and the final product. oup.comsigmaaldrich.com
Table 1: Examples of HPLC Methods for Vinorelbine Analysis
| Feature | Method 1 | Method 2 | Method 3 |
| Analytes | Vinorelbine, 4-O-deacetylvinorelbine | Vinorelbine | Vinorelbine, Paclitaxel (B517696) |
| Matrix | Human blood, urine | Rabbit plasma | Dual drug loaded liposomes |
| Extraction | Liquid-liquid extraction | Liquid-liquid extraction | Not specified |
| Column | Cyano | Octadecylsilane | Kromasil C18 |
| Detection | UV at 268 nm | Coulometric | UV |
| LLOQ | 2.5 ng/ml | Not specified | Not specified |
| Linearity | Up to 2000 ng/ml | 2.5–50 and 50–1000 ng/ml | 0.0100–0.0500 mg/mL and 0.00600–0.0100 mg/mL |
| Reference | nih.gov | capes.gov.br | sci-hub.se |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Vinorelbine and Metabolites
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of vinorelbine and its metabolites. This technique couples the separation power of liquid chromatography with the precise mass detection capabilities of mass spectrometry. LC-MS/MS methods have been developed to determine vinorelbine and its main active metabolite, 4-O-deacetylvinorelbine, as well as other metabolites like vinorelbine N-oxide, in various biological matrices including human whole blood, plasma, and serum. researchgate.netnih.govcapes.gov.br These methods often utilize a simple protein precipitation or liquid-liquid extraction for sample preparation. researchgate.netnih.gov
The use of positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode allows for very low limits of quantification, with some methods achieving an LLOQ of 0.05 ng/mL for both vinorelbine and its primary metabolite. researchgate.netnih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for pharmacokinetic monitoring, including in scenarios like oral metronomic anticancer therapy. researchgate.netnih.gov Furthermore, LC-MS/MS methods have been successfully applied to quantify multiple vinca (B1221190) alkaloids, including vinblastine (B1199706), vincristine, and vinorelbine, in a single run. nih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers even faster analysis times and improved resolution compared to conventional HPLC-MS. A fully validated UHPLC-MS/MS method has been developed for the simultaneous determination of vinorelbine and its metabolites alongside other anticancer drugs like etoposide (B1684455) and gemcitabine (B846) in human plasma. nih.govresearchgate.net These methods are characterized by short run times, typically around 7.5 minutes per sample, and require a small plasma volume (e.g., 100 μL). nih.gov The chromatographic separation is achieved on specialized columns, such as a UPLC HSS T3 column, using a gradient mobile phase. nih.gov The precision and accuracy of UHPLC-MS/MS methods are excellent, with relative deviations generally below 10%. nih.gov This high-throughput capability is valuable for analyzing large numbers of clinical samples. nih.govresearchgate.net
Application in Cell Culture Supernatants and Preclinical Animal Tissues/Fluids
The analytical methods developed for vinorelbine are extensively applied in preclinical research. For instance, LC-MS/MS has been used to quantify vinorelbine and 4-O-deacetylvinorelbine in in vivo mouse models to study their pharmacokinetics. nih.gov In a preclinical model of brain metastases of breast cancer, quantitative autoradiography, validated with HPLC and LC-MS/MS, was used to image vinorelbine exposure within tumors. nih.govnih.gov This allowed for the assessment of drug distribution and efficacy in these specific tissues. nih.govnih.gov Studies have also utilized these methods to analyze vinorelbine in human non-small cell lung cancer cell lines and in BALB/c nude mice models to evaluate its antitumor activity. spandidos-publications.com
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry for New Derivatives)
Spectroscopic techniques are pivotal for the structural characterization of vinorelbine and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose. These methods are essential for identifying impurities in pharmaceutical preparations and for characterizing novel synthetic derivatives of vinorelbine. nih.govebi.ac.uk
High-resolution mass spectrometry (HRMS) and 1D/2D NMR have been instrumental in elucidating the structures of new impurities found in vinblastine and vincristine, which are closely related to vinorelbine. nih.govresearchgate.net These powerful techniques have enabled the identification of previously unknown compounds, such as "[VCR]-N(4')-C(21')-iminium-salt," providing insights into potential metabolic pathways. nih.gov Similarly, HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) has been used to identify impurities in semi-synthetic vinorelbine bitartrate. ebi.ac.uk Furthermore, the synthesis of new vinorelbine derivatives is confirmed using NMR and mass spectrometry to verify their chemical structures. google.comgoogle.com The conformational preferences and structural characteristics of the vinorelbine molecule itself have been investigated using density functional theory (DFT) calculations in conjunction with experimental FT-IR, Raman, and UV-VIS spectral data. researchgate.net
Development and Validation of Bioanalytical Methods for Preclinical Research
The development and validation of robust bioanalytical methods are fundamental prerequisites for conducting meaningful preclinical research on vinorelbine. scispace.comasiapharmaceutics.info A bioanalytical method encompasses the entire process from sample collection and preparation to the final analysis. scispace.com Validation ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose. scispace.comasiapharmaceutics.info
The validation process for bioanalytical methods used in preclinical studies involves establishing several key parameters, including selectivity, accuracy, precision, linearity, limit of detection, limit of quantification, recovery, and stability. scispace.com These validation experiments are crucial for ensuring the quality and reliability of the data generated in pharmacokinetic and toxicokinetic studies. scispace.com The development of these methods is particularly important for anticancer drugs, where understanding the drug's behavior in biological systems is critical for optimizing treatment strategies. sciencescholar.ussciencescholar.us The use of techniques like LC-MS/MS in bioanalytical methods allows for the fast and accurate quantification of anticancer drugs and their metabolites, which is essential for both preclinical and clinical data demonstration. sciencescholar.ussciencescholar.us
Q & A
Q. What are the key pharmacokinetic properties of vinorelbine, and how were they characterized in clinical studies?
Vinorelbine exhibits a large volume of distribution (70–75.61 L/kg) and low protein binding (13%), with reversible binding to blood platelets (>70%) . Oral bioavailability is approximately 40%, unaffected by food intake, and shows dose-proportional exposure increases. These properties were established through traditional pharmacokinetic analyses and population pharmacokinetic modeling using pooled data from phase I/II trials, including studies comparing Asian and European cohorts .
Q. How effective is vinorelbine as a monotherapy in anthracycline-refractory advanced breast cancer (ABC)?
A phase II trial of 107 patients demonstrated a 34% objective response rate (35% first-line, 32% second-line) with median response durations of 34 weeks. Survival was 67 weeks (first-line) and 62 weeks (second-line). Granulocytopenia was dose-limiting, with two fatal sepsis cases. The study design included non-randomized stratification and dose adjustments based on toxicity .
Q. What evidence supports oral vinorelbine as a viable alternative to intravenous administration?
Oral vinorelbine achieves comparable exposure variability to IV formulations, with phase II trials showing equivalent efficacy in NSCLC and ABC. A randomized study (n=120) reported similar progression-free survival (PFS) and response rates between oral and IV routes, supporting its use in outpatient settings .
Q. What is the efficacy of vinorelbine as first-line monotherapy in advanced NSCLC?
In a phase III trial (n=216), vinorelbine (30 mg/m² weekly) improved median survival to 30 weeks vs. 22 weeks for 5-FU/LV (HR 0.48, P=0.03). The trial used survival, quality of life (QoL), and symptom relief as endpoints, with granulocytopenia as the primary toxicity .
Advanced Research Questions
Q. Does ethnicity influence vinorelbine pharmacokinetics or efficacy?
Pooled phase II data from Asian (n=81) and European (n=96) patients showed no significant ethnic differences in oral bioavailability or systemic clearance. Population pharmacokinetic analysis (n=333) confirmed ethnicity had no clinically relevant impact on exposure, validated via Bayesian modeling and LC-MS/MS quantification .
Q. How does combining vinorelbine with gemcitabine improve outcomes in elderly NSCLC patients?
A randomized phase III trial (n=120) reported a 30% 1-year survival rate for gemcitabine + vinorelbine vs. 13% for vinorelbine alone (P<0.01). The combination delayed symptom deterioration (HR=0.48, P<0.01) and improved median survival (29 vs. 18 weeks). Multivariate Cox analysis guided the survival endpoint .
Q. What is the role of vinorelbine in platinum-based combination regimens for NSCLC?
Vinorelbine + cisplatin (NVB-P) outperformed vindesine + cisplatin (VDS-P) in a phase III trial (n=612), achieving a 30% response rate vs. 19% (P=0.02) and longer median survival (40 vs. 32 weeks, P=0.04). Neutropenia was more frequent with NVB-P, but neurotoxicity was lower than VDS-P .
Q. How does vinorelbine synergize with trastuzumab in HER2+ breast cancer?
In a phase III trial (n=1010), adjuvant vinorelbine + trastuzumab improved 3-year recurrence-free survival to 89% vs. 78% without trastuzumab (HR=0.42, P=0.01). The study stratified HER2+ patients and used fluorouracil/epirubicin/cyclophosphamide as follow-up therapy .
Q. What is the efficacy of metronomic vinorelbine in refractory NSCLC or breast cancer?
Metronomic dosing (e.g., 40–50 mg orally 3x/week) in phase II trials (n=36) achieved median PFS of 13.5 months in HER2+ breast cancer when combined with pyrotinib . Retrospective analyses in NSCLC reported disease control rates of 43–53% with reduced hematologic toxicity .
Q. How does EGFR FISH status influence vinorelbine vs. targeted therapy outcomes?
In the INVITE trial (n=196), EGFR FISH+ patients had worse PFS with gefitinib vs. vinorelbine (HR=3.13, P<0.01). The study used fluorescent in situ hybridization (FISH) for biomarker stratification, highlighting vinorelbine’s utility in EGFR+ NSCLC resistant to TKIs .
Q. What are the age-specific considerations for vinorelbine in elderly NSCLC patients?
A phase III trial (n=182) compared vinorelbine (25 mg/m²) vs. docetaxel (60 mg/m²) in patients ≥70 years. Docetaxel improved PFS (5.5 vs. 3.1 months, P<0.001) but had higher neutropenia rates (82.9% vs. 69.2%). QoL favored vinorelbine due to lower toxicity .
Q. How does vinorelbine impact quality of life (QoL) in advanced NSCLC?
In a randomized trial (n=161), vinorelbine improved QoL scores (e.g., reduced lung cancer symptoms) vs. supportive care (median survival: 28 vs. 21 weeks, HR=0.65, P=0.03). QoL was assessed using EORTC QLQ-C30/LC13 questionnaires analyzed via linear mixed models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
